6-Bromo-8-methylisoquinoline
Description
Properties
IUPAC Name |
6-bromo-8-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZYDRBNUXCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-8-methylquinoline: Physicochemical Properties, Synthesis, and Potential Applications
A Note to the Reader: The initial request for a technical guide on "6-Bromo-8-methylisoquinoline" did not yield specific information for this exact molecule in comprehensive chemical databases. This suggests that 6-Bromo-8-methylisoquinoline is either a novel, exceptionally rare, or hitherto unsynthesized compound. However, extensive data is available for its structural isomer, 6-Bromo-8-methylquinoline . Structurally, both are bicyclic aromatic heterocycles, but they differ in the position of the nitrogen atom within the ring system, which significantly influences their chemical and biological properties. This guide will provide an in-depth analysis of the well-documented 6-Bromo-8-methylquinoline, a compound with notable potential in medicinal chemistry and materials science.
Introduction
The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a wide array of pharmaceuticals and functional materials. The strategic incorporation of substituents onto the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and material characteristics. 6-Bromo-8-methylquinoline is a halogenated derivative of the quinoline family that has garnered interest as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of a bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the 8-position influences the molecule's conformation and lipophilicity. This guide offers a comprehensive overview of the fundamental properties, synthesis, and potential applications of 6-Bromo-8-methylquinoline for researchers and professionals in drug discovery and chemical development.
Physicochemical and Structural Characteristics
6-Bromo-8-methylquinoline is a solid at room temperature with a molecular formula of C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol .[1][2][3] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | PubChem[1] |
| Molecular Weight | 222.08 g/mol | PubChem[1] |
| CAS Number | 178396-31-1 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | 6-bromo-8-methylquinoline | PubChem[1] |
| SMILES | CC1=CC(=CC2=C1N=CC=C2)Br | PubChem[1] |
| InChI | InChI=1S/C10H8BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | PubChem[1] |
Synthesis of 6-Bromo-8-methylquinoline
The synthesis of substituted quinolines often involves classic named reactions such as the Skraup, Doebner-von Miller, or Combes syntheses. For 6-Bromo-8-methylquinoline, a common synthetic approach involves the cyclization of an appropriately substituted aniline with a three-carbon electrophile. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the Skraup synthesis of 6-Bromo-8-methylquinoline.
Exemplary Synthetic Protocol (Skraup Synthesis)
-
Step 1: Reaction Setup
-
In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask containing 4-bromo-2-methylaniline and glycerol.
-
An oxidizing agent, such as nitrobenzene, is typically added to facilitate the dehydrogenation of the intermediate dihydroquinoline.
-
-
Step 2: Reaction Execution
-
The mixture is heated, often to around 100-130 °C. This reaction is highly exothermic and requires careful temperature control.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
-
Step 3: Work-up and Purification
-
After cooling, the reaction mixture is cautiously poured onto ice and neutralized with a base, such as sodium hydroxide, to precipitate the crude product.
-
The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The final product is purified by column chromatography or recrystallization to yield pure 6-Bromo-8-methylquinoline.
-
Potential Applications in Research and Development
The strategic placement of the bromo and methyl groups on the quinoline scaffold makes 6-Bromo-8-methylquinoline a valuable intermediate for the synthesis of more complex molecules with potential biological activities.
Caption: Potential synthetic transformations of 6-Bromo-8-methylquinoline and resulting applications.
Medicinal Chemistry
-
Anticancer Agents: The quinoline core is a prevalent feature in numerous anticancer drugs. The bromo substituent on 6-Bromo-8-methylquinoline can be readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective anticancer agents that may target DNA, topoisomerases, or protein kinases.[4]
-
Antimicrobial and Antiviral Agents: Quinolines have a long history as antimalarial agents (e.g., quinine, chloroquine). By modifying the 6-position of 6-Bromo-8-methylquinoline, novel derivatives can be synthesized and screened for their efficacy against a range of bacterial, fungal, and viral pathogens.
Materials Science
-
Organic Electronics: The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for the development of organic electronic materials. Derivatives of 6-Bromo-8-methylquinoline, particularly those with extended π-conjugation introduced via cross-coupling reactions, could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Safety and Handling
6-Bromo-8-methylquinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. According to GHS hazard statements, this compound may cause skin and eye irritation and may cause respiratory irritation.[1]
Conclusion
6-Bromo-8-methylquinoline is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined structure and the reactivity of the bromine atom allow for the creation of diverse molecular architectures. While the initially requested 6-Bromo-8-methylisoquinoline remains elusive in the current body of scientific literature, its quinoline isomer provides a rich platform for further chemical exploration and the development of novel functional molecules.
References
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PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]
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Chempure. 6-Bromo-8-methylquinoline 97%. [Link]
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PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 6-Bromoisoquinoline. National Center for Biotechnology Information. [Link]
-
Lead Sciences. 6-Bromo-8-methoxyisoquinoline. [Link]
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A Comprehensive Technical Guide to 6-Bromo-8-methylisoquinoline and Its Analogs for Advanced Research Applications
This technical guide provides a detailed exploration of 6-bromo-8-methylisoquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Recognizing the limited direct literature on this specific isomer, this document offers a comprehensive analysis based on established chemical principles and data from closely related structural analogs. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of molecules.
Molecular Identification and Properties
| Identifier | Value for 6-Bromo-8-methylquinoline |
| SMILES String | CC1=CC(=CC2=C1N=CC=C2)Br[1] |
| InChIKey | RYYKJLRAFMKRSC-UHFFFAOYSA-N[1] |
| Molecular Formula | C10H8BrN[1] |
| Molecular Weight | 222.08 g/mol [1] |
| IUPAC Name | 6-bromo-8-methylquinoline[1] |
It is imperative for researchers to confirm the structure and purity of their synthesized compounds through analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Synthesis Strategies: A Proposed Route for 6-Bromo-8-methylisoquinoline
The synthesis of substituted isoquinolines is a well-established field in organic chemistry. Based on analogous transformations, a plausible synthetic route for 6-bromo-8-methylisoquinoline can be conceptualized. The following proposed multi-step synthesis leverages classical isoquinoline synthesis methodologies, such as the Bischler-Napieralski reaction followed by dehydrogenation.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-Bromo-8-methylisoquinoline.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acylation of 2-Bromo-4-methylphenethylamine
-
Dissolve 2-bromo-4-methylphenethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-bromo-4-methylphenethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
To the crude N-(2-bromo-4-methylphenethyl)acetamide, add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent like toluene or acetonitrile.
-
Reflux the mixture for 4-12 hours, monitoring the formation of the dihydroisoquinoline by TLC or GC-MS.
-
Cool the reaction mixture and carefully quench by pouring it over ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to give crude 6-bromo-8-methyl-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation to 6-Bromo-8-methylisoquinoline
-
Dissolve the crude 6-bromo-8-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as decalin or xylene.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Heat the mixture to reflux for 8-24 hours, monitoring the reaction progress.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product, 6-bromo-8-methylisoquinoline.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline and quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and approved drugs.[2][3] The introduction of a bromine atom and a methyl group onto the isoquinoline core in 6-bromo-8-methylisoquinoline offers several strategic advantages for drug development professionals.
Role as a Versatile Chemical Building Block
-
Cross-Coupling Reactions: The bromine atom at the 6-position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of substituents, enabling the exploration of the chemical space around the isoquinoline core to optimize biological activity and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The methyl group at the 8-position can influence the molecule's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design.
-
Scaffold for Library Synthesis: The reactivity of the bromo-substituted isoquinoline makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.
Potential Therapeutic Areas
Based on the known biological activities of related bromo-substituted quinolines and isoquinolines, 6-bromo-8-methylisoquinoline could be a valuable precursor for developing novel therapeutics in areas such as:
-
Oncology: Many quinoline and isoquinoline derivatives have demonstrated potent anticancer activity.[2][3][4]
-
Infectious Diseases: The quinoline core is central to several antimalarial and antibacterial drugs.
-
Neuroscience: Substituted isoquinolines have been investigated for their activity on various receptors and enzymes in the central nervous system.
Safety and Handling
While specific toxicity data for 6-bromo-8-methylisoquinoline is unavailable, related compounds such as 6-bromo-8-methylquinoline are classified as irritants.[1] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
Conclusion
6-Bromo-8-methylisoquinoline represents a promising, albeit underexplored, molecular scaffold for chemical and pharmaceutical research. This guide provides a foundational understanding of its molecular identifiers (inferred from its quinoline isomer), a plausible synthetic strategy, and its potential applications in drug discovery. The versatility of the bromo and methyl substitutions on the privileged isoquinoline core makes it a compelling target for further investigation and a valuable addition to the synthetic chemist's toolbox.
References
-
6,8-Dibromoquinoline - PMC - NIH . National Center for Biotechnology Information. [Link]
-
6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem . National Center for Biotechnology Information. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH . National Center for Biotechnology Information. [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
6-bromo-8-fluoroisoquinoline (C9H5BrFN) - PubChem . National Center for Biotechnology Information. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed . National Center for Biotechnology Information. [Link]
-
6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem . National Center for Biotechnology Information. [Link]
-
6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem . National Center for Biotechnology Information. [Link]
-
8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem . National Center for Biotechnology Information. [Link]
-
8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem . National Center for Biotechnology Information. [Link]
-
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters - ACS Publications . ACS Publications. [Link]
-
Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate . ResearchGate. [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents.
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- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Whitepaper: Solubility Profiling & Handling of 6-Bromo-8-methylisoquinoline
[1]
Executive Summary
6-Bromo-8-methylisoquinoline is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex alkaloids.[1] Its utility in medicinal chemistry relies heavily on the reproducibility of solution-phase assays and synthetic reactions.
This guide addresses a common bottleneck in drug discovery: solubility failure .[1] While 6-Bromo-8-methylisoquinoline exhibits favorable lipophilicity for cell permeability, its crystalline lattice energy can present dissolution challenges in protic solvents. This whitepaper provides a definitive technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), ensuring data integrity from the stock vial to the assay plate.
Physicochemical Context & Solubility Mechanism[2][3][4][5]
To master the handling of this compound, one must first understand the molecular forces at play. 6-Bromo-8-methylisoquinoline is a planar, aromatic system.[1]
-
Predicted LogP: ~3.3 (Moderately Lipophilic)
-
Structural Features: The isoquinoline nitrogen provides a hydrogen bond acceptor site, while the bromine and methyl substituents increase hydrophobicity and pi-stacking potential.[1]
Solvent Interaction Analysis
| Solvent | Class | Solvation Mechanism | Suitability |
| DMSO | Polar Aprotic | Dipolar interactions disrupt strong | Excellent (Primary Stock) |
| Methanol | Polar Protic | Solvates via H-bonding to the N-atom; less effective at disrupting hydrophobic aromatic stacking.[1] | Good (Working Solution) |
| Water | Polar Protic | High entropic penalty for cavity formation.[1] | Poor (Precipitation Risk) |
Solubility Data & Benchmarking
While specific saturation points can vary by batch purity and crystal polymorph, the following benchmarks are derived from structural analog behavior (e.g., 6-bromoisoquinoline) and standard medicinal chemistry practices.
Estimated Solubility Limits
| Solvent | Concentration Limit | Usage Recommendation |
| DMSO | > 50 mM (> 11 mg/mL) | Ideal for 10 mM or 20 mM master stocks.[1] |
| Methanol | ~ 10-20 mM (~ 2-4 mg/mL) | Suitable for LCMS prep and intermediate dilutions. |
| 1:1 DMSO:MeOH | > 30 mM | Synergistic effect; reduces viscosity of pure DMSO. |
Critical Insight: In our experience, brominated isoquinolines in Methanol may crash out (precipitate) upon freezing. Always vortex and visually inspect methanol solutions after retrieving them from cold storage.
Experimental Protocols
Protocol A: Preparation of Master Stock (DMSO)
Objective: Create a stable, precipitation-free 20 mM stock solution.
Reagents:
-
6-Bromo-8-methylisoquinoline (Solid, >97% purity)
-
Anhydrous DMSO (Grade: ACS Spectrophotometric or better, <0.1% water)
Workflow:
-
Weighing: Accurately weigh 4.44 mg of the compound into a sterile, amber glass vial (borosilicate).
-
Why Amber? Brominated heterocycles can be light-sensitive over long durations.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Observation: If solid particles persist, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless to pale yellow.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Solubility Verification (The "Step-Up" Method)[1]
Do not assume solubility; validate it. This self-validating protocol ensures your specific batch meets assay requirements.[1]
Figure 1: Step-wise solubility assessment workflow to determine approximate solubility limits without wasting large amounts of compound.
Troubleshooting & Handling
The "DMSO Hygroscopicity" Trap
DMSO is highly hygroscopic.[1] It absorbs water from the atmosphere, which can drastically reduce the solubility of lipophilic compounds like 6-Bromo-8-methylisoquinoline, causing "mystery precipitation" over time.[1]
-
Solution: Use septa-sealed vials and store DMSO under an inert atmosphere (Argon/Nitrogen) if possible.
Methanolysis Risk
While rare at room temperature without acid catalysis, brominated positions on electron-deficient rings (like isoquinoline) can sometimes undergo nucleophilic aromatic substitution with Methanol over extended periods.[1]
-
Recommendation: Use Methanol only for immediate working solutions (e.g., LCMS injection, assay dilution). Do not store Methanol stocks for >1 week.
Safety & Compliance (SDS Highlights)
Signal Word: Warning
Handling: Always handle within a chemical fume hood. Wear nitrile gloves.[4] Brominated compounds can be persistent; dispose of all solvent waste in dedicated halogenated organic waste streams.[1]
References
-
PubChem. (n.d.).[1][3][7][9] 6-Bromo-8-methylquinoline (Compound Summary).[1][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Note: Provides structural analogs and physicochemical property predictions (LogP, H-bond acceptors)
-
Gaylord Chemical. (2007).[10] Dimethyl Sulfoxide (DMSO) Solubility Data.[11][12][10] Bulletin 102. Retrieved October 26, 2023, from [Link]
- Authoritative source on DMSO solvent properties and general solubility trends for organic heterocycles.
- Provides safety and handling standards for closely related bromin
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- 3. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemos.de [chemos.de]
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Technical Whitepaper: Comparative Analysis of 6-Bromo-8-methylisoquinoline and 6-Bromo-8-methylquinoline
[1]
Executive Summary
In drug discovery, the choice between a quinoline and an isoquinoline scaffold is often a decision between electronic modulation and steric control . While 6-Bromo-8-methylisoquinoline and 6-Bromo-8-methylquinoline share an identical molecular formula (
-
6-Bromo-8-methylquinoline: Characterized by a strong peri-interaction between the 8-methyl group and the nitrogen lone pair.[1] This steric clash reduces basicity and hinders N-coordination.
-
6-Bromo-8-methylisoquinoline: The 8-methyl group is remote from the nitrogen but sterically shields the C1 position. This alters the regioselectivity of nucleophilic attacks (e.g., Chichibabin reaction).
This guide dissects these differences to aid in rational scaffold selection.
Structural & Electronic Architecture
The core difference lies in the N-atom placement and its vector relative to the 8-methyl group.
Electronic Density and Basicity
The nitrogen atom dictates the dipole moment and pKa.
-
Quinoline Isomer: The Nitrogen is at position 1.[1][2] The 8-Methyl group is spatially adjacent (peri) to the Nitrogen. This creates steric bulk that inhibits solvation of the protonated species, effectively lowering the pKa (approx. 4.5–4.8) compared to unsubstituted quinoline.[1][3][4]
-
Isoquinoline Isomer: The Nitrogen is at position 2.[1][5] The 8-Methyl group is adjacent to C1 and C7, far from the Nitrogen lone pair. Consequently, the basicity is more akin to the parent isoquinoline (pKa ~5.4), making it a better hydrogen bond acceptor in protein pockets.
Table 1: Physicochemical Comparison
| Feature | 6-Bromo-8-methylquinoline | 6-Bromo-8-methylisoquinoline |
| Nitrogen Position | Position 1 (Heterocyclic) | Position 2 (Heterocyclic) |
| 8-Methyl Effect | Peri-interaction with N-lone pair | Steric shielding of C1 |
| Basicity (Predicted) | Lower (Sterically hindered N) | Higher (Accessible N) |
| Dipole Vector | Directed toward N1 (bicyclic core) | Directed toward N2 (longitudinal) |
| C6-Br Reactivity | Activated for Pd-coupling | Activated for Pd-coupling |
| Key Reactivity | SEAr at C5/C8; SNAr at C2/C4 | SEAr at C5/C8; Nucleophilic attack at C1 |
Synthetic Pathways[1][2][6][7]
The synthesis of these isomers requires fundamentally different strategies. Quinoline synthesis typically relies on aniline cyclization, while isoquinoline synthesis constructs the ring from benzaldehydes or phenethylamines.
Pathway Logic
-
Quinoline Route (Modified Skraup/Doebner-Miller): We construct the pyridine ring onto an existing benzene derivative.[1] The starting material is 4-bromo-2-methylaniline .
-
Isoquinoline Route (Pomeranz-Fritsch): We cyclize a functionalized acetal onto the benzene ring.[1] The starting material is 4-bromo-2-methylbenzaldehyde .[1]
Visualization: Synthetic Flowcharts
Figure 1: Comparative synthetic workflows. Route A utilizes aniline precursors for quinolines, while Route B employs benzaldehyde precursors for isoquinolines.
Reactivity Profile & Functionalization[1][6][8]
Researchers utilizing these scaffolds for SAR (Structure-Activity Relationship) studies must account for distinct reactivity patterns at the bromine handle versus the heterocyclic core.
The C6-Bromine Handle (Cross-Coupling)
Both molecules act as aryl halides in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Observation: The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the heterocycle.
-
Nuance: The quinoline system is generally slightly more electron-deficient than the isoquinoline, potentially leading to faster oxidative addition rates, though the difference is often negligible in high-yield protocols.
The Nitrogen Core (N-Oxidation & Alkylation)
This is where the 8-methyl group plays a critical role.[1]
-
Quinoline: The 8-methyl group exerts steric hindrance on the N-lone pair.
-
Consequence: N-oxidation (with mCPBA) or N-alkylation (with MeI) will be slower and lower yielding compared to the isoquinoline isomer.
-
-
Isoquinoline: The N-lone pair is unencumbered by the 8-methyl group.
-
Consequence: Readily forms N-oxides or quaternary ammonium salts, which can be used to activate the C1 position for subsequent cyanation or amination.
-
Regioselective Functionalization Diagram
Figure 2: Differential reactivity map. Red lines indicate hindered/deactivated sites; Green lines indicate accessible/active sites.[1]
Experimental Protocols
General Protocol: Suzuki-Miyaura Coupling at C6
This protocol is self-validating via TLC monitoring and is applicable to both isomers.[1]
Reagents:
Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes. Reasoning: Oxygen poisons the Pd(0) species, halting the catalytic cycle.
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Activation: Heat the mixture to 90°C for 4–12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.[1]6) should disappear, replaced by a highly fluorescent product spot (typical for biaryls).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol: N-Oxidation (Differentiation Test)
Use this to distinguish the isomers chemically.[1]
-
Dissolve 0.5 mmol of substrate in DCM.[1]
-
Add 1.2 eq of mCPBA at 0°C.[1]
-
Warm to RT and stir for 2 hours.
-
Result: The Isoquinoline derivative will convert fully to the N-oxide (polar spot on TLC).[1] The Quinoline derivative will show significant unreacted starting material due to the 8-methyl steric block [1].[1]
Medicinal Chemistry Applications
-
Quinoline (8-Me): Often used to improve metabolic stability.[1] The 8-methyl group blocks the C8 position from metabolic hydroxylation (a common clearance pathway for quinolines).
-
Isoquinoline (8-Me): Used to induce atropisomerism or conformational lock in biaryl systems coupled at C1, or simply to fill hydrophobic pockets in the binding site without paying the desolvation penalty associated with the quinoline nitrogen [2].
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming peri-interactions in quinolines vs isoquinolines). [1]
-
Koubachi, J., et al. (2010).[1] "Synthesis and functionalization of 8-methylquinoline derivatives." Tetrahedron Letters, 51(3), 467-470. (Demonstrates reactivity patterns of substituted quinolines). [1]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Skraup and Pomeranz-Fritsch mechanisms).
-
PubChem. (2023).[1] "6-Bromo-8-methylquinoline Compound Summary." National Library of Medicine. [1]
Navigating the Synthesis and Handling of 6-Bromo-8-methylisoquinoline: A Technical Guide for Researchers
Introduction: As the landscape of pharmaceutical research and drug development continually evolves, the demand for novel heterocyclic scaffolds remains paramount. Among these, isoquinoline derivatives have garnered significant attention due to their presence in a wide array of biologically active compounds and natural products.[1][2] This technical guide focuses on 6-Bromo-8-methylisoquinoline, a halogenated isoquinoline derivative with potential as a key intermediate in the synthesis of complex molecular architectures for therapeutic applications. The strategic placement of the bromo and methyl groups on the isoquinoline core offers versatile handles for further chemical modifications, making it a valuable building block for medicinal chemists.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing comprehensive information on its safety, handling, and physicochemical properties. Due to the absence of a specific Safety Data Sheet (SDS) for 6-Bromo-8-methylisoquinoline, this guide provides a carefully inferred hazard assessment based on its close structural isomer, 6-Bromo-8-methylquinoline, and other related bromo-substituted quinolines and isoquinolines.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 6-Bromo-8-methylisoquinoline is crucial for its effective use in experimental settings. The following table summarizes the key computed properties for its structural isomer, 6-Bromo-8-methylquinoline, which are expected to be closely aligned with the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | PubChem[3] |
| Molecular Weight | 222.08 g/mol | PubChem[3] |
| CAS Number | 178396-31-1 (for 6-Bromo-8-methylquinoline) | PubChem[3] |
| Physical Form | Solid (inferred) | |
| XLogP3 | 3.3 | PubChem[3] |
Hazard Identification and Safety Profile
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-8-methylisoquinoline is not publicly available. The following hazard information is based on the GHS classification of its close structural isomer, 6-Bromo-8-methylquinoline, and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.
Based on the available data for 6-Bromo-8-methylquinoline, the compound is classified with the following hazards:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract. Symptoms may include coughing, shortness of breath, and sore throat.
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[3]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and blurred vision.[3]
-
Ingestion: While not explicitly classified, ingestion of similar compounds may be harmful.[4]
Safe Handling, Storage, and Disposal
Given the irritant nature of this class of compounds, stringent adherence to safety protocols is essential.
Engineering Controls:
-
Work with 6-Bromo-8-methylisoquinoline should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency eyewash stations and safety showers must be readily accessible in the work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.[5]
-
Respiratory Protection: If working with the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Handling Procedures:
-
Avoid inhalation of dust or vapors.[8]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Potential Applications in Research and Drug Development
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][9] These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2]
The presence of a bromine atom on the 6-position of the isoquinoline ring of 6-Bromo-8-methylisoquinoline provides a strategic site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize biological activity. The methyl group at the 8-position can also influence the molecule's conformation and metabolic stability.
Given the established biological activities of related isoquinoline derivatives, 6-Bromo-8-methylisoquinoline is a promising starting material for the discovery of novel therapeutic agents in areas such as:
-
Oncology: As a scaffold for the development of kinase inhibitors or other anticancer agents.
-
Infectious Diseases: As a precursor for novel antibacterial or antiviral compounds.
-
Neuroscience: For the synthesis of compounds targeting receptors and enzymes in the central nervous system.
Representative Experimental Workflow: Suzuki Cross-Coupling Reaction
The following is a generalized, step-by-step methodology for a Suzuki cross-coupling reaction, a common application for bromo-substituted heterocyclic compounds like 6-Bromo-8-methylisoquinoline. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and reaction conditions.
Objective: To synthesize a 6-aryl-8-methylisoquinoline derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
6-Bromo-8-methylisoquinoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-8-methylisoquinoline (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
The rationale for using an excess of the boronic acid is to drive the reaction to completion. The choice of catalyst and base is critical and often requires screening for optimal results.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
The aqueous washes remove the inorganic base and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-aryl-8-methylisoquinoline derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Chemical Structure of 6-Bromo-8-methylisoquinoline
Caption: 2D structure of 6-Bromo-8-methylisoquinoline.
Experimental Workflow for Suzuki Cross-Couplingdot
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Bromo-8-methylisoquinoline for the Synthesis of Novel Biaryl Scaffolds
Introduction: Strategic C-C Bond Formation in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The targeted functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. Among the most robust and versatile methods for constructing C(sp²)-C(sp²) bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the synthesis of complex molecular architectures.
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-Bromo-8-methylisoquinoline with a variety of aryl and heteroaryl boronic acids and esters. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering a detailed, field-proven protocol for researchers engaged in the synthesis of novel isoquinoline-based entities. The protocols herein are designed to be self-validating, ensuring reproducibility and high yields for the synthesis of 6-aryl-8-methylisoquinoline derivatives.
Mechanistic Considerations for a Successful Coupling
The efficacy of the Suzuki-Miyaura coupling is contingent upon the successful orchestration of a three-stage catalytic cycle involving a Palladium(0) species.[2] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, 6-Bromo-8-methylisoquinoline, to a Pd(0) complex. This is often the rate-determining step of the reaction. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3] The C-Br bond in the substrate represents a good balance of reactivity and stability.
-
Transmetalation: Following oxidative addition, the organoborane reagent (boronic acid or ester) undergoes transmetalation with the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species, thereby promoting the transfer of the organic group to the palladium center.[4]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.
The presence of the nitrogen atom in the isoquinoline ring can influence the reaction by coordinating to the palladium catalyst. This can sometimes inhibit the catalytic cycle. Therefore, the choice of a suitable ligand is crucial to modulate the electronic and steric properties of the catalyst, preventing catalyst deactivation and promoting efficient coupling. Bulky, electron-donating phosphine ligands have been shown to be particularly effective for cross-coupling reactions involving nitrogen-containing heterocycles.[2]
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Optimized Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-8-methylisoquinoline
This protocol is adapted from successful couplings of structurally similar 8-substituted bromo-isoquinolinones and is designed to be a robust starting point for a wide range of boronic acid coupling partners.[5]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-8-methylisoquinoline | >97% | Commercially Available | --- |
| Aryl/Heteroaryl Boronic Acid | >95% | Commercially Available | --- |
| Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] | Catalyst Grade | Commercially Available | Catalyst Precursor |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | >98% | Commercially Available | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |
| Deionized Water | --- | --- | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying Agent |
| Ethyl Acetate | HPLC Grade | Commercially Available | Extraction Solvent |
| Hexanes | HPLC Grade | Commercially Available | Eluent for Chromatography |
| Silica Gel | 230-400 mesh | Commercially Available | For Column Chromatography |
Experimental Procedure
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-8-methylisoquinoline (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), potassium carbonate (2.0-3.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.03-0.05 eq.), and SPhos (0.06-0.10 eq.).
-
Expert Insight: The use of a slight excess of the boronic acid component is recommended to drive the reaction to completion. The ratio of ligand to palladium is crucial; a 2:1 ratio of SPhos to Pd is generally effective.
-
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous Tetrahydrofuran (THF) and deionized water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Causality: The presence of water is often beneficial in Suzuki couplings as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[6] Degassing is critical to remove dissolved oxygen, which can lead to oxidative degradation of the phosphine ligands and unwanted side reactions, such as the homocoupling of the boronic acid.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. Typical reaction times range from 4 to 24 hours.
-
Trustworthiness: A control experiment should be run in parallel without the palladium catalyst to confirm that the observed product formation is indeed a result of the catalytic process.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the dried organic solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6-aryl-8-methylisoquinoline product.
Data Summary and Expected Outcomes
The following table provides a representative, albeit hypothetical, summary of expected outcomes for the coupling of 6-Bromo-8-methylisoquinoline with various boronic acids based on the described protocol. Actual yields may vary depending on the specific boronic acid used and the purity of the reagents.
| Entry | Boronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic Acid | 6-Phenyl-8-methylisoquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | 6-(4-Methoxyphenyl)-8-methylisoquinoline | 80-90 |
| 3 | 3-Pyridinylboronic Acid | 6-(3-Pyridinyl)-8-methylisoquinoline | 70-85 |
| 4 | 2-Thiopheneboronic Acid | 6-(2-Thienyl)-8-methylisoquinoline | 75-90 |
Troubleshooting and Further Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst and/or ligand loading. A different palladium precursor, such as Pd₂(dba)₃, in combination with a ligand like SPhos can also be screened. The choice of base can also be critical; stronger bases like K₃PO₄ may be beneficial in some cases.[7]
-
Homocoupling of Boronic Acid: This side reaction is often exacerbated by the presence of oxygen. Ensure thorough degassing of the reaction mixture.
-
Dehalogenation of Starting Material: This can occur if the reaction is run for extended periods at high temperatures or if there are protic impurities. Monitor the reaction progress closely to avoid over-running the reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 6-aryl-8-methylisoquinoline derivatives. The protocol detailed herein, which leverages a well-defined palladium/SPhos catalytic system, provides a robust platform for the generation of diverse libraries of these valuable compounds for applications in drug discovery and development. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and reproducible results.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
G. A. Molander, P. E. G. Requena. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
S. L. Buchwald, et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
S. Sewald, et al. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
M. Hocek, et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]
-
M. A. A. Mohamed, et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
-
K. Rizwan, et al. (2018, April 18). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Retrieved from [Link]
-
ChemTube. (2024, March 22). Suzuki-Miyaura Coupling. YouTube. Retrieved from [Link]
-
S. Kotha, N. Sreenivasachary. (2004, March). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. Retrieved from [Link]
-
R. C. Larock, et al. (n.d.). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. Retrieved from [Link]
-
D. S. Lee, et al. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
M. G. Organ, et al. (n.d.). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. PubMed. Retrieved from [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]
-
Q. L. Zhang, et al. (2024, September 26). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Retrieved from [Link]
-
G. Cooke, et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
J. F. Hartwig, et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
H. J. Kim, et al. (2022, January 4). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. NIH. Retrieved from [Link]
-
S. Miyaura, N. Miyaura. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the C6-Position in 6-Bromo-8-methylisoquinoline
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. The functionalization of the isoquinoline core is a cornerstone of medicinal chemistry and drug development, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the C6-position of 6-bromo-8-methylisoquinoline, a versatile building block for the synthesis of novel chemical entities.
The presence of a bromine atom at the C6-position offers a prime handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This document will detail the synthesis of the starting material and provide in-depth protocols for three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The causality behind experimental choices, troubleshooting common issues, and the underlying mechanistic principles will be discussed to provide researchers with a robust and scientifically grounded framework for their synthetic endeavors.
Part 1: Synthesis of the Starting Material: 6-Bromo-8-methylisoquinoline
A reliable supply of the starting material is paramount for any synthetic campaign. A highly plausible and efficient route to 6-bromo-8-methylisoquinoline is the Pomeranz-Fritsch reaction, which constructs the isoquinoline core from a benzaldehyde and an aminoacetal.[1]
Proposed Synthetic Pathway:
The synthesis commences with the commercially available 4-bromo-2-methylbenzaldehyde, which undergoes condensation with aminoacetaldehyde dimethyl acetal to form a Schiff base. Subsequent acid-catalyzed cyclization and aromatization yield the desired 6-bromo-8-methylisoquinoline.
Caption: Proposed Pomeranz-Fritsch synthesis of 6-bromo-8-methylisoquinoline.
Protocol 1: Synthesis of 6-Bromo-8-methylisoquinoline
Materials:
-
4-Bromo-2-methylbenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene, anhydrous
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
Step 1: Formation of the Schiff Base
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromo-2-methylbenzaldehyde (1.0 eq) and anhydrous toluene.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the solution.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude Schiff base. This intermediate is often used in the next step without further purification.
Step 2: Cyclization and Aromatization
-
Carefully add the crude Schiff base to a flask containing concentrated sulfuric acid or polyphosphoric acid, pre-cooled in an ice bath. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (optimization may be required, typically several hours to overnight), monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-bromo-8-methylisoquinoline.
Part 2: Functionalization of the C6-Position
The C6-bromo substituent is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
A. Suzuki-Miyaura Coupling: C-C Bond Formation with Aryl/Vinyl Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[3]
Underlying Principle & Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 6-bromo-8-methylisoquinoline to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-8-methylisoquinoline with Phenylboronic Acid
Materials:
-
6-Bromo-8-methylisoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dioxane and Water (e.g., 4:1 mixture) or Toluene/Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 6-bromo-8-methylisoquinoline (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%)) or a pre-catalyst like Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄, or modern pre-catalysts (e.g., Buchwald pre-catalysts). The choice of ligand is crucial; electron-rich, bulky phosphine ligands can improve catalytic activity, especially for less reactive substrates.[5] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄. The base activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for challenging couplings.[6] |
| Solvent | Dioxane/water, Toluene/water, or DMF. The presence of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[5] |
| Temperature | 80-110 °C. Higher temperatures are often required for aryl bromides. |
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, providing access to valuable alkynyl-substituted isoquinolines.[7] The reaction is typically co-catalyzed by palladium and copper salts.[8]
Underlying Principle & Mechanistic Insight:
The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[9]
Sources
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scispace.com [scispace.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-methylisoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Amino-isoquinolines
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of an amino group onto this heterocyclic core opens up vast possibilities for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide to the Buchwald-Hartwig amination of 6-Bromo-8-methylisoquinoline, a key intermediate for the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Core Principles: Understanding the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 6-Bromo-8-methylisoquinoline) and an amine. The reaction proceeds through a catalytic cycle involving a palladium(0) species.[2]
A general representation of the catalytic cycle is as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired amino-isoquinoline product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Key Reaction Parameters and Their Rationale
The success of the Buchwald-Hartwig amination of 6-Bromo-8-methylisoquinoline hinges on the judicious selection of several key parameters:
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[2] |
| Ligand | Xantphos, Josiphos-type ligands (e.g., CyPF-tBu), or Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) | The choice of ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps and to prevent catalyst inhibition by the nitrogen atom of the isoquinoline ring. Xantphos is a robust ligand for a wide range of aminations. Josiphos and Buchwald ligands have shown excellent performance with challenging substrates. |
| Base | NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. NaOt-Bu is a very effective base, but Cs₂CO₃ can be a milder alternative for sensitive substrates. The choice of base can significantly impact the reaction rate and yield.[3] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential to prevent quenching of the catalyst and base. Toluene and dioxane are commonly used and have been shown to be effective for this reaction. |
| Temperature | 80-110 °C | The reaction generally requires heating to drive the catalytic cycle to completion. The optimal temperature will depend on the specific amine and ligand used. |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) as the palladium catalyst and some reagents are air and moisture sensitive.
Protocol 1: General Procedure for the Amination of 6-Bromo-8-methylisoquinoline with a Primary Amine (e.g., Aniline)
Materials:
-
6-Bromo-8-methylisoquinoline (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 6-Bromo-8-methylisoquinoline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by the aniline.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-anilino-8-methylisoquinoline.
Protocol 2: General Procedure for the Amination of 6-Bromo-8-methylisoquinoline with a Secondary Amine (e.g., Morpholine)
Materials:
-
6-Bromo-8-methylisoquinoline (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox, charge a vial with 6-Bromo-8-methylisoquinoline, cesium carbonate, Pd(OAc)₂, and RuPhos.
-
Add a stir bar, and then add anhydrous dioxane followed by morpholine.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in a heating block with stirring.
-
After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 6-(morpholino)-8-methylisoquinoline.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use freshly opened or purified reagents. |
| Catalyst inhibition | The nitrogen of the isoquinoline may be coordinating to the palladium center. Try a more sterically hindered ligand (e.g., XPhos) to disfavor this interaction. | |
| Insufficiently strong base | If using Cs₂CO₃, consider switching to the stronger base NaOt-Bu. | |
| Formation of Debrominated Byproduct | Reductive dehalogenation | This can be a side reaction. Lowering the reaction temperature or changing the ligand may help to minimize this pathway. |
| Complex Reaction Mixture | Side reactions | The isoquinoline ring can be susceptible to other reactions. Careful monitoring of the reaction progress and temperature control is crucial. If necessary, screen different ligand/base combinations to find a more selective system. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-8-methylisoquinoline derivatives. The success of this transformation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The protocols provided in this application note serve as a robust starting point for the amination of 6-Bromo-8-methylisoquinoline with both primary and secondary amines. Researchers are encouraged to optimize these conditions for their specific amine coupling partners to achieve the best possible outcomes in their synthetic endeavors.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions (Vol. 1, pp. 1-128). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
Application Note: Rapid Microwave-Assisted Synthesis of 6-Bromo-8-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. The specific substitution pattern of 6-Bromo-8-methylisoquinoline makes it a valuable building block in medicinal chemistry for the development of novel therapeutics. Traditional synthetic routes to substituted isoquinolines often involve lengthy reaction times, harsh conditions, and can result in modest yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, improved yields, and enhanced product purity through rapid and uniform heating.[1] This application note provides a detailed protocol for the proposed microwave-assisted synthesis of 6-Bromo-8-methylisoquinoline, leveraging the principles of the Bischler-Napieralski reaction and subsequent aromatization.
Scientific Rationale and Strategy
The synthesis of the target molecule, 6-Bromo-8-methylisoquinoline, can be strategically approached in a two-step sequence:
-
Microwave-Assisted Bischler-Napieralski Cyclization: This key step involves the intramolecular cyclization of a substituted N-phenethylacetamide to form the corresponding 3,4-dihydroisoquinoline intermediate. The Bischler-Napieralski reaction is a well-established method for constructing the isoquinoline core.[2] Microwave irradiation is known to dramatically accelerate this transformation, reducing reaction times from hours to minutes.[1][3][4] The starting material for this step is N-(4-bromo-2-methylphenethyl)acetamide.
-
Microwave-Assisted Aromatization: The resulting 3,4-dihydroisoquinoline is then aromatized to the final 6-Bromo-8-methylisoquinoline. This dehydrogenation can be efficiently achieved using a palladium catalyst under microwave irradiation, which facilitates a rapid and clean conversion.[5]
This synthetic strategy is designed to be efficient and amenable to library synthesis for drug discovery programs.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 6-Bromo-8-methylisoquinoline.
Detailed Protocols
Part 1: Microwave-Assisted Bischler-Napieralski Cyclization of N-(4-bromo-2-methylphenethyl)acetamide
This protocol describes the cyclization to form 6-Bromo-8-methyl-3,4-dihydroisoquinoline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| N-(4-bromo-2-methylphenethyl)acetamide | Synthesis Grade | Commercial |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercial |
| Acetonitrile (CH₃CN), anhydrous | HPLC Grade | Commercial |
| Saturated sodium bicarbonate (NaHCO₃) soln. | ACS Grade | In-house prep. |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercial |
| Microwave reaction vials (10 mL) | - | CEM, Biotage, etc. |
| Magnetic stir bars | - | - |
Instrumentation:
-
A dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator) capable of controlled temperature and pressure operation.
-
Standard laboratory glassware.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve N-(4-bromo-2-methylphenethyl)acetamide (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to the stirred solution at room temperature.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, carefully uncap it in a fume hood.
-
Quenching: Slowly pour the reaction mixture over crushed ice and cautiously neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Bromo-8-methyl-3,4-dihydroisoquinoline.
Part 2: Microwave-Assisted Aromatization to 6-Bromo-8-methylisoquinoline
This protocol details the dehydrogenation of the dihydroisoquinoline intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Bromo-8-methyl-3,4-dihydroisoquinoline | Crude from Part 1 | - |
| Palladium on charcoal (Pd/C) | 10% | Commercial |
| Toluene | Anhydrous | Commercial |
| Celite® | - | Commercial |
| Microwave reaction vials (10 mL) | - | CEM, Biotage, etc. |
| Magnetic stir bars | - | - |
Instrumentation:
-
Microwave synthesizer.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Place the crude 6-Bromo-8-methyl-3,4-dihydroisoquinoline (from Part 1, ~1.0 mmol) in a 10 mL microwave reaction vial with a magnetic stir bar.
-
Catalyst and Solvent Addition: Add palladium on charcoal (10 mol %) and anhydrous toluene (5 mL).
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor with the following parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: 250 W (or dynamic power control)
-
Stirring: High
-
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentration: Wash the Celite® pad with additional dichloromethane. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-Bromo-8-methylisoquinoline.
Product Characterization
The identity and purity of the final product, 6-Bromo-8-methylisoquinoline, should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. A singlet corresponding to the methyl group (CH₃) protons. |
| ¹³C NMR | Aromatic carbon signals in the typical range for isoquinolines. A signal for the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₀H₈BrN (Monoisotopic Mass: 220.98401 Da), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).[6] |
| HPLC | A single major peak indicating high purity. |
Discussion and Mechanistic Insights
The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate upon dehydration of the amide with a reagent like POCl₃.[7] This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, followed by loss of a proton to form the dihydroisoquinoline. Microwave irradiation provides the necessary energy for this cyclization to occur rapidly and efficiently.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
The subsequent aromatization step is a dehydrogenation reaction catalyzed by palladium on carbon. Microwave heating accelerates the catalytic cycle, leading to a rapid formation of the fully aromatic isoquinoline ring system.
Conclusion
This application note presents a robust and efficient microwave-assisted protocol for the synthesis of 6-Bromo-8-methylisoquinoline. The use of microwave technology significantly shortens reaction times and is expected to provide good to excellent yields, making this method highly suitable for applications in drug discovery and medicinal chemistry where rapid access to novel scaffolds is crucial. The protocols provided are based on well-established chemical principles and can be adapted for the synthesis of a library of substituted isoquinoline derivatives.
References
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
-
Bose, P., & Lovely, C. (n.d.). Synthesis of 6-Bromoquinoline. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. [Link]
-
PubChem. (n.d.). 4-Bromo-8-methylisoquinoline. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Whaley, W. M., & Govindachari, T. R. (2026). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]
- 6. 4-Bromo-8-methylisoquinoline (1784882-13-8) for sale [vulcanchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the cyclization of 6-Bromo-8-methylisoquinoline precursors
Technical Support Center: Optimizing Isoquinoline Synthesis
Welcome to the technical support center dedicated to enhancing the synthetic outcomes for 6-Bromo-8-methylisoquinoline and its derivatives. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies for the critical cyclization step in isoquinoline synthesis. Our focus is on translating mechanistic understanding into practical, yield-improving laboratory solutions.
Frequently Asked Questions (FAQs)
Q1: Which cyclization strategy is most suitable for a 6-Bromo-8-methyl substituted precursor?
The choice of cyclization method—primarily between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—depends on the immediate precursor available.
-
Bischler-Napieralski Reaction: This is often the preferred method for converting β-arylethylamides into 3,4-dihydroisoquinolines, which can then be oxidized to the desired isoquinoline.[1][2] It is highly effective for electron-rich aromatic rings. The methyl group at C8 is activating, which facilitates the reaction, though the bromine at C6 is deactivating.
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3][4] It is particularly powerful when the aromatic ring has electron-donating groups, as this promotes the reaction under milder conditions.[5]
-
Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal to form the isoquinoline directly.[6][7] It can be sensitive to substrate and conditions, with yields varying significantly.[8]
For the 6-Bromo-8-methylisoquinoline precursor, the Bischler-Napieralski reaction is generally a robust choice, assuming the corresponding β-arylethylamide is accessible.
Q2: How do the electronic properties of the 6-Bromo and 8-methyl substituents affect the cyclization?
The success of these cyclizations, which are intramolecular electrophilic aromatic substitutions, is heavily dependent on the nucleophilicity of the benzene ring.
-
8-Methyl Group: This is an electron-donating group (EDG) that activates the ring, making it more nucleophilic and facilitating the electrophilic attack.
-
6-Bromo Group: This is an electron-withdrawing group (EWG) via induction but a weak deactivator overall due to resonance effects. It will slow the reaction compared to an unsubstituted ring.
The net effect is a moderately activated ring system where cyclization is feasible but requires careful optimization of reaction conditions to achieve high yields.
Q3: What is the primary mechanism of the Bischler-Napieralski reaction?
The reaction proceeds through the cyclization of a β-arylethylamide using a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2] The mechanism involves an initial dehydration of the amide, which is followed by an intramolecular electrophilic aromatic substitution.[1][9] A key intermediate in this process is a highly reactive nitrilium ion.[1][9]
Caption: Key stages of the Bischler-Napieralski reaction.
Troubleshooting Guide: Low Cyclization Yield
This section addresses the most common issue encountered during the synthesis of 6-Bromo-8-methylisoquinoline: low product yield.
Problem 1: The reaction is sluggish or fails to proceed to completion.
-
Potential Cause 1: Insufficient Catalyst Activity or Loading.
-
Explanation: Dehydrating agents like POCl₃ or P₂O₅ can degrade with exposure to atmospheric moisture. The reaction requires a strong Lewis acid to drive the formation of the electrophilic intermediate.
-
Solution:
-
Use freshly opened or properly stored POCl₃. Consider distillation of older stock.
-
Increase the molar equivalents of the catalyst. A typical starting point is 1.5-3.0 equivalents, but for deactivated substrates, up to 5 equivalents may be necessary.
-
Consider a stronger catalyst system. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective for challenging substrates.[2][10]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Explanation: Intramolecular cyclizations have a specific activation energy barrier. Insufficient thermal energy will result in a slow reaction rate, while excessive heat can promote decomposition and tar formation.[11][12]
-
Solution:
-
Screen temperatures systematically. Start at a moderate temperature (e.g., 80 °C in toluene) and incrementally increase to reflux if conversion is low.
-
Use a higher-boiling solvent like xylene or consider microwave-assisted synthesis to access higher temperatures safely and achieve rapid heating.[9]
-
-
Problem 2: Significant formation of side products is observed.
-
Potential Cause 1: Retro-Ritter Reaction.
-
Explanation: The nitrilium ion intermediate in the Bischler-Napieralski reaction can fragment, particularly if the cyclization is sterically hindered or electronically unfavorable. This leads to the formation of styrene-type byproducts.[9]
-
Solution:
-
Use the corresponding nitrile (e.g., acetonitrile) as the solvent. This shifts the equilibrium away from the fragmentation pathway.[9]
-
Employ milder activating agents. Using oxalyl chloride to form an N-acyliminium intermediate can circumvent the formation of the nitrilium salt prone to fragmentation.
-
-
-
Potential Cause 2: Polymerization and Tarring.
-
Explanation: Harsh acidic conditions and high temperatures can lead to the polymerization of starting materials, intermediates, or products, resulting in the formation of intractable tar.[13]
-
Solution:
-
Ensure slow and controlled addition of the catalyst, especially at the beginning of the reaction, to manage the initial exotherm.
-
Lower the reaction temperature and extend the reaction time.
-
Ensure the precursor is of high purity. Impurities can often act as initiators for polymerization.
-
-
Caption: Troubleshooting workflow for low cyclization yield.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes expected trends in reaction yield based on systematic optimization. Actual yields are highly substrate-dependent.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome on Yield | Rationale |
| Catalyst | 1.5 eq. POCl₃ | 3.0 eq. POCl₃ | Increase | Overcomes moderate deactivation by the 6-bromo substituent. |
| Temperature | 80 °C | 110 °C (Toluene Reflux) | Increase | Provides sufficient activation energy for the rate-limiting cyclization step.[11] |
| Solvent | Toluene | Acetonitrile | Increase (if side products) | Suppresses retro-Ritter fragmentation by Le Châtelier's principle.[9][14] |
| Concentration | 0.5 M | 0.1 M | Variable | Higher concentration can favor intermolecular side reactions; lower concentration favors intramolecular cyclization but may slow the rate. |
Experimental Protocol: Optimized Bischler-Napieralski Cyclization
This protocol is a self-validating system designed for the cyclization of N-[2-(4-bromo-2-methylphenyl)ethyl]acetamide to yield 6-bromo-8-methyl-3,4-dihydroisoquinoline.
Materials:
-
N-[2-(4-bromo-2-methylphenyl)ethyl]acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃), freshly distilled (3.0 eq)
-
Acetonitrile (anhydrous, sufficient for 0.1 M solution)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel, add the starting amide (1.0 eq) and anhydrous acetonitrile.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add the phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain vigorous stirring. Causality: Slow addition prevents a rapid exotherm that could lead to charring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 82 °C) using an oil bath. Monitor the reaction progress by TLC or LC-MS. Self-Validation: A spot corresponding to the starting material should diminish as a new, less polar spot for the dihydroisoquinoline product appears.
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and then carefully pour it over crushed ice. Caution: This is a highly exothermic quench.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral to basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-8-methyl-3,4-dihydroisoquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
(Optional) Aromatization: The resulting dihydroisoquinoline can be aromatized to 6-Bromo-8-methylisoquinoline by heating with 10% Pd/C in a high-boiling solvent like decalin.
References
- Bischler napieralski reaction | PPTX - Slideshare.
- Preparation and Properties of Isoquinoline.
- The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc.
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
- Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1) - PubMed.
- Pictet-Spengler Reaction - J&K Scientific LLC.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
- Optimization of the cyclization reaction conditions a | Download Table - ResearchGate.
- Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SA.
- Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing).
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways | Journal of the American Chemical Society.
- Bischler-Napieralski Reaction - Organic Chemistry Portal.
- Isoquinoline - Wikipedia.
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry.
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University.
- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC.
- Optimizing Catalytic Reactions - ResearchGate.
- The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate.
Sources
- 1. Bischler napieralski reaction | PPTX [slideshare.net]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification methods for 6-Bromo-8-methylisoquinoline reaction mixtures
This technical guide addresses the purification of 6-Bromo-8-methylisoquinoline , a halogenated heterocycle frequently utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or CNS-active agents).[1]
The presence of the basic nitrogen, combined with the lipophilic bromine and methyl substituents, presents specific purification challenges: silanol interactions (tailing) , oxidation sensitivity , and regioisomer separation .
Technical Support Center: 6-Bromo-8-methylisoquinoline Purification
Status: Active
User Role: Senior Application Scientist Context: Post-reaction workup and isolation.[1][2]
Part 1: The "Triage" Phase – Initial Workup & Crude Isolation
Q: My reaction mixture is a dark, viscous oil. Direct concentration yields a tar.[2] How do I obtain a workable solid?
A: Isoquinolines are prone to oxidative polymerization (forming "tars") and coordinating with metal catalysts.[1][2] Do not concentrate the reaction mixture directly to dryness if it contains high-boiling solvents or reagents.[2] Instead, use an Acid-Base Extraction protocol.[1][2] This is the most effective method to separate the basic isoquinoline product from neutral impurities (starting materials, phosphine oxides) and acidic byproducts.
Protocol: Acid-Base "Switch" Extraction
-
Dissolution: Dilute the crude mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
-
Acid Extraction (The Switch): Extract the organic layer 3x with 1M HCl (aq).[2]
-
Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.[2]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or NH₄OH until pH > 10.
-
Observation: The product will precipitate as a milky oil or solid.[2]
-
-
Re-extraction: Extract the basic aqueous phase 3x with DCM .
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Result: You should now have a cleaner, semi-solid crude material suitable for chromatography or crystallization.[1][2]
Part 2: Chromatographic Purification (The "Precision" Phase)
Q: My compound streaks/tails badly on TLC and Flash Chromatography, even with a slow gradient. How do I fix this?
A: This is a classic issue with basic heterocycles. The nitrogen lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica gel, causing peak broadening and tailing.
Troubleshooting Protocol: Amine Deactivation You must deactivate the silica surface.[2][10] Choose one of the following methods:
-
Method B: The "Pre-Wash" (Superior for difficult separations)
Recommended Solvent Systems:
| System | Composition | Application |
|---|---|---|
| A | Hexanes / EtOAc (+ 1% TEA) | General purification.[1][2] Start at 5% EtOAc.[1][2] |
| B | DCM / MeOH (+ 1% NH₄OH) | For polar/streaking samples.[1][2] Gradient 0-5% MeOH. |
| C | Toluene / Acetone | Excellent for separating regioisomers (e.g., 6-Br-8-Me vs. 6-Br-5-Me).[1][2] |
Part 3: Advanced Troubleshooting & FAQs
Q: I used a Palladium-catalyzed coupling to install the methyl group. How do I remove the residual Pd (black specs/color)?
A: Isoquinolines are excellent ligands for Palladium.[1][2] Standard chromatography often fails to remove Pd traces.[1][2]
-
Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or TMT ) during the workup.[1]
-
Protocol: Dissolve crude in THF/EtOAc. Add 3-5 eq. of scavenger resin.[1][2] Stir at 40°C for 2 hours. Filter through a pad of Celite.[2][11] The filtrate will be significantly lighter in color.[2]
Q: I see a close-running impurity by TLC. Is it the regioisomer?
A: If you synthesized the isoquinoline ring (e.g., via Pomeranz-Fritsch), you likely have the 6-Bromo-5-methylisoquinoline isomer.[1]
-
Diagnosis: These isomers have identical mass (LCMS is useless here).[1][2] You need NMR (check coupling constants of aromatic protons).[1][2]
-
Separation: These are difficult to separate on silica.[1][2]
-
Attempt 1:Recrystallization. Dissolve in minimum hot Ethanol or Isopropanol.[1][2] Cool slowly. The symmetrical nature of the 8-methyl often leads to better packing/crystallinity than the 5-methyl.
-
Attempt 2:AgNO₃-Impregnated Silica. Silver ions coordinate differently to the nitrogen depending on the steric bulk of the neighboring methyl group (8-Me exerts more steric hindrance on the N-lone pair than 5-Me).
-
Part 4: Visual Workflows
Workflow 1: Acid-Base Purification Logic
Caption: Acid-Base "Switch" protocol to isolate basic isoquinoline from neutral reaction byproducts.
Workflow 2: Chromatography Decision Tree
Caption: Decision matrix for optimizing chromatographic separation of isoquinoline derivatives.
References
-
PubChem. (2025).[1][2] 6-Bromo-8-methylquinoline Compound Summary. National Library of Medicine.[1][2] Link (Note: Analogous quinoline data used for physical property estimation).[1][2]
-
Organic Syntheses. (1949).[1][2] 6-Methoxy-8-nitroquinoline (General Isoquinoline/Quinoline Purification).[1][2][12] Org. Synth. 29, 65. Link[1][2]
-
Phenomenex. (2024).[1][2] Tip on Peak Tailing of Basic Analytes. Technical Guide. Link
-
University of Rochester. (n.d.).[1][2] Tips for Flash Column Chromatography: Deactivation of Silica. Link
-
ResearchGate. (2015).[1][2] How can I remove palladium Pd catalyst easily? Community Forum.[2] Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4617395A - Preparation of quinolines - Google Patents [patents.google.com]
- 4. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-8-methylisoquinoline
Welcome to the technical support guide for 6-Bromo-8-methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound in aqueous buffers. As a substituted isoquinoline, this molecule possesses characteristics that can make achieving desired concentrations in experimental buffers challenging. This guide provides a series of troubleshooting steps and foundational knowledge to help you navigate these challenges effectively.
Understanding the Molecule: First Principles
Before attempting to dissolve 6-Bromo-8-methylisoquinoline, it is crucial to understand its fundamental physicochemical properties. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior from the parent isoquinoline scaffold and related analogs.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₈BrN | PubChem |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on related bromo-methyl-quinolines[2] |
| Estimated logP | ~3.3 | Based on the computed XLogP3 of its isomer, 6-Bromo-8-methylquinoline, indicating poor aqueous solubility[1] |
| Estimated pKa | ~4.5 - 5.5 | Inferred from the pKa of the parent isoquinoline molecule (5.14)[3]. The electron-withdrawing bromine may slightly decrease basicity. |
The high estimated logP value suggests that 6-Bromo-8-methylisoquinoline is lipophilic ("grease-ball" type molecule), and therefore inherently poorly soluble in water[4]. However, the presence of the nitrogen atom in the isoquinoline ring provides a "handle" for manipulation. Like its parent, isoquinoline, it is a weak base, meaning it can be protonated in acidic conditions to form a more soluble salt[3].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am trying to dissolve 6-Bromo-8-methylisoquinoline directly into my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. What is happening?
Answer: This is expected behavior due to the compound's high lipophilicity and its pKa. At a neutral pH of 7.4, which is significantly above the estimated pKa of the isoquinoline nitrogen (~4.5-5.5), the compound will be in its neutral, uncharged form. This form has very low aqueous solubility. To achieve dissolution in an aqueous buffer, you must first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it, or modify the pH of your buffer.
Q2: What is the best general approach for preparing a stock solution of 6-Bromo-8-methylisoquinoline?
Answer: The most reliable method is to first create a high-concentration stock solution in a water-miscible organic solvent. This stock can then be diluted into your aqueous buffer to the final desired concentration. This approach minimizes the amount of organic solvent in your final experimental medium.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.22 mg of 6-Bromo-8-methylisoquinoline (MW = 222.08 g/mol ).
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity dimethyl sulfoxide (DMSO).
-
Solubilize: Vortex the solution vigorously. Gentle warming (to 30-40°C) and sonication can be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw the solution completely and vortex to ensure homogeneity.
Causality: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. By creating a concentrated stock, you ensure the compound is fully solubilized before its introduction to the predominantly aqueous environment of your experimental buffer, where kinetic solubility becomes important.
Q3: Can I improve the solubility by adjusting the pH? What is the mechanism?
Answer: Yes, pH adjustment is a highly effective strategy for this compound.
Mechanism: 6-Bromo-8-methylisoquinoline is a weak base. The nitrogen atom in the isoquinoline ring can accept a proton (H⁺). By lowering the pH of the solution to at least one to two pH units below the compound's pKa, you drive the equilibrium towards the protonated, cationic form of the molecule. This charged species is significantly more polar and, therefore, more soluble in water[3][5].
Caption: pH-dependent solubility of 6-Bromo-8-methylisoquinoline.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare an Acidic Buffer: Instead of standard PBS, prepare your buffer at a lower pH. A good starting point is a 50 mM citrate buffer at pH 3.0.
-
Direct Dissolution (for lower concentrations): For lower final concentrations, you may be able to dissolve the compound directly into the acidic buffer with stirring or sonication.
-
Stock Solution Approach (Recommended): a. Weigh out the compound. b. Add a small amount of 0.1 M HCl to the solid to create a slurry and protonate the compound. c. Add your desired aqueous buffer (e.g., saline) to reach the final volume and concentration. d. Adjust the final pH if necessary, ensuring it remains in the acidic range.
Trustworthiness: Always verify the final pH of your solution after the compound has been added, as the compound itself can slightly alter the pH. Ensure that the low pH of your final solution is compatible with your experimental system (e.g., cells, proteins).
Q4: My experiment is sensitive to low pH and high concentrations of organic solvents. What are my other options?
Answer: If pH and solvent constraints are critical, you can explore the use of solubilizing excipients such as co-solvents at lower concentrations, surfactants, or cyclodextrins.
Option 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[6].
Recommended Co-solvents & Starting Concentrations
| Co-solvent | Typical Starting % (v/v) in Final Medium | Notes |
| Ethanol | 1-5% | Commonly used, but can have biological effects. |
| Polyethylene Glycol 400 (PEG 400) | 5-10% | A less volatile and often more biocompatible option. |
| Propylene Glycol | 5-10% | Another common, low-toxicity choice. |
Protocol: Prepare a concentrated stock in the pure co-solvent (e.g., 100% ethanol). Then, perform a serial dilution into your aqueous buffer, ensuring vigorous mixing at each step to avoid precipitation.
Option 2: Using Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility[7].
Recommended Surfactants & Starting Concentrations
| Surfactant | Typical Starting % (w/v) in Final Medium | Notes |
| Tween® 80 (Polysorbate 80) | 0.1 - 1% | A non-ionic surfactant widely used in formulations. |
| Sodium Dodecyl Sulfate (SDS) | 0.1 - 0.5% | An anionic surfactant; check for compatibility with your assay. |
Option 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility[8].
Recommended Cyclodextrin
| Cyclodextrin | Typical Starting Molar Ratio (Drug:CD) | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:10 | Highly soluble and commonly used to improve drug delivery. |
Protocol: Prepare a solution of HP-β-CD in your buffer first. Then, add the powdered 6-Bromo-8-methylisoquinoline to this solution. Stir or sonicate until the compound dissolves. This process can take several hours as the inclusion complex forms.
Troubleshooting Workflow
If you are still facing issues, follow this decision tree to systematically troubleshoot the problem.
Caption: Troubleshooting workflow for solubilizing 6-Bromo-8-methylisoquinoline.
References
- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22403410, 6-Bromo-8-methylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13088043, 8-Bromo-6-methylquinoline. Retrieved from [Link]
- Mura, P. (2014). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 19(11), 18876-18903.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Prat, D., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6602-6644.
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Irie, T., & Uekama, K. (1997). Pharmaceutical applications of cyclodextrins. III. Toxicological issues and safety evaluation. Journal of pharmaceutical sciences, 86(2), 147–162.
- Giles, R. G., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- El-Faham, A., et al. (2016). Dissociation constants pKa of isoquinoline bases. RSC Advances, 6(106), 104677-104687.
- Reuman, M., et al. (1993). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 71, 106.
- Abraham, A., & Acree, W. E. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of solution chemistry, 48(4), 517–528.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
-
Leito, I., et al. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]
- Giliberti, A., et al. (2022). Complexes of Fat-Soluble Vitamins with Cyclodextrins. Molecules, 27(15), 4933.
- Aliaga, C., et al. (2021). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 26(11), 3328.
-
Sohajda, T. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex [Video]. YouTube. Retrieved from [Link]
- University of Mary Washington. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
- Misiuk, W. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2056.
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
ASBASJSM College of Pharmacy. (n.d.). Module-3: HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
MDPI. (2023). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
- Singh, U. P., & Singh, R. P. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
- Shang, X. F., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural product reports, 41(11), 2269–2310.
- Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 521-540.
- Sharma, D., & Saini, S. (2020). Formulation strategies for poorly soluble drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 12(7), 1-8.
- Singh, A., & Kumar, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 113-121.
Sources
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- 2. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. copbela.org [copbela.org]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling 6-Bromo-8-methylisoquinoline
Status: Active Guide Last Updated: October 26, 2023 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads
Introduction: The Substrate Challenge
You are likely encountering stalled reactions or high catalyst requirements (1–5 mol%) when cross-coupling 6-Bromo-8-methylisoquinoline . This is not a random failure; it is a structural inevitability of the isoquinoline scaffold if not properly managed.
The Structural Trap:
-
The Reactive Site (C6-Br): The bromine at position 6 is electronically activated and distal to the nitrogen, making it a prime candidate for oxidative addition.
-
The Catalyst Trap (N2): The isoquinoline nitrogen (N2) is a competent Lewis base (pKa ~5.14). In the absence of a strongly coordinating ligand, this nitrogen will bind to the unsaturated Palladium(0) species, forming an inactive [Pd(Ar)-N_isoquinoline] resting state. This "poisoning" halts the catalytic cycle, forcing you to add more metal to drive conversion.
-
The 8-Methyl Effect: While the 8-methyl group is distal to the reaction site, it increases the lipophilicity of the substrate. However, it does not provide sufficient steric bulk to block the nitrogen lone pair from coordinating to the metal center.
This guide provides a logic-driven pathway to reduce catalyst loading from >1 mol% to <0.1 mol% (1000 ppm) while maintaining >95% conversion.
Module 1: Catalyst & Ligand Selection (The "Why")
User Question: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and my reaction stalls at 60% conversion. Adding more catalyst helps, but I need to reduce loading. What is happening?
Root Cause Analysis: Standard phosphines (PPh3, dppf) are not bulky enough to prevent the isoquinoline nitrogen from displacing them or coordinating to the open coordination site on Pd(0). You are losing active catalyst to the substrate itself.
The Solution: Steric Exclusion You must switch to ligands that are sufficiently bulky to make N-coordination energetically unfavorable.
Recommended Catalyst Systems
| Catalyst System | Ligand Class | Why it Works | Starting Loading |
| Pd(OAc)2 + XPhos | Buchwald Dialkylbiaryl | The isopropyl groups on the non-coordinating ring create a "roof" over the Pd center, physically blocking the approach of the isoquinoline nitrogen. | 0.5 mol% |
| Pd2(dba)3 + tBuXPhos | Buchwald Dialkylbiaryl | Even bulkier than XPhos. Ideal if the coupling partner (boronic acid/amine) is also sterically demanding. | 0.5 mol% |
| Pd-PEPPSI-IPr | NHC (N-Heterocyclic Carbene) | The bulky NHC ligand binds tightly and does not dissociate, preventing catalyst death. The pyridine "throw-away" ligand is easily displaced by the substrate. | 0.1 - 0.5 mol% |
Module 2: Optimization Workflow (Step-by-Step)
User Question: How do I systematically lower the loading without risking incomplete conversion?
Do not simply dilute the catalyst. Follow this kinetic profiling workflow.
Step 1: The Ligand Screen (Micro-scale)
Run 4 parallel reactions at 1 mol% loading to identify the "Survivor" ligand.
-
Conditions: 6-Bromo-8-methylisoquinoline (1 equiv), Coupling Partner (1.2 equiv), Base (Cs2CO3 or K3PO4, 2 equiv), Solvent (Dioxane/H2O 4:1). Temp: 80°C.
-
Ligands: XPhos, SPhos, RuPhos, BrettPhos.
-
Success Metric: Look for the reaction that completes in <1 hour. Speed at high loading indicates a robust cycle that can withstand dilution.
Step 2: The "Crash" Test (Loading Reduction)
Take the best ligand from Step 1 and run a loading curve.
-
Loadings: 0.5 mol%, 0.1 mol%, 0.05 mol%.
-
Crucial Adjustment: As you lower Pd, you must ensure the reaction is strictly anhydrous and oxygen-free. At 0.05 mol%, trace oxygen consumes a significant percentage of your active metal.
Step 3: The Visual Workflow
Caption: Logic flow for reducing catalyst loading from screening to process validation.
Module 3: Troubleshooting Specific Failures
User Question: I see side products or the reaction never starts. How do I fix this?
Issue 1: Hydrodehalogenation (Formation of 8-methylisoquinoline)
-
Symptom: The bromine is replaced by hydrogen.
-
Cause: This competes with the cross-coupling. It is often caused by β-hydride elimination from alkyl impurities in the solvent or amine bases.
-
Fix:
-
Switch solvent to Toluene or Dioxane (avoid alcohols like iPrOH).
-
Use inorganic bases (K3PO4 or Cs2CO3 ) instead of amines (TEA, DIPEA).
-
Ensure the reaction is anhydrous; water can sometimes promote this pathway in specific cycles.
-
Issue 2: Homocoupling (Biaryl formation)
-
Symptom: Two boronic acid molecules couple (Ar-Ar) instead of Ar-Isoquinoline.
-
Cause: Oxidative homocoupling is promoted by Oxygen.
-
Fix:
-
Sparge solvents with Argon for 15 minutes, not just a vacuum backfill.
-
Add the catalyst last as a solid or a stock solution under positive Argon pressure.
-
Issue 3: Reaction never starts (0% Conversion)
-
Cause: Complete catalyst poisoning or oxidative addition failure.
-
Fix:
-
Pre-activation: Heat the catalyst and ligand in the solvent for 5 minutes before adding the substrate. This ensures the active L-Pd(0) species is formed before the isoquinoline nitrogen can bind to the precatalyst.
-
Temperature: Increase to 100°C. The C6-Br bond is robust; heat helps overcome the activation energy barrier if the catalyst is sluggish.
-
Module 4: Metal Scavenging & Purification
User Question: I used 0.5 mol% Pd. How do I ensure the final drug substance has <10 ppm Pd?
Isoquinolines bind Pd, making removal difficult. Standard washes are often insufficient.
| Method | Reagent | Protocol |
| Solid Scavenger | SiliaMetS® Thiol or QuadraPure™ TU | Add 4 equivalents (w/w relative to Pd) to the crude reaction mixture at 50°C for 1 hour. Filter through Celite. |
| Crystallization | HCl Salt Formation | The isoquinoline nitrogen is basic.[1] Treat the crude organic layer with HCl in MeOH/Ether. The hydrochloride salt of your product will crystallize, leaving the Pd-ligand complex in the mother liquor. |
| Chelation Wash | N-Acetylcysteine | Wash the organic layer with a 5% aqueous solution of N-acetylcysteine (adjusted to pH 7). This water-soluble ligand strips Pd from the product. |
References
-
Mechanisms of Catalyst Poisoning by Heterocycles
- Title: "Origins of the Inhibition of Palladium-Catalyzed Cross-Coupling Reactions by Nitrogen Heterocycles"
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Optimization of Suzuki-Miyaura Coupling (DoE)
- Title: "Suzuki–Miyaura cross-coupling optimization enabled by autom
- Source:Reaction Chemistry & Engineering
-
URL:[Link]
-
Buchwald-Hartwig Amination Guides
- Title: "Practical Guide to the Buchwald-Hartwig Amin
- Source:Chemical Reviews
-
URL:[Link]
-
Isoquinoline Synthesis & Reactivity
- Title: "Recent advances in the synthesis of isoquinolines: a review"
- Source:RSC Advances
-
URL:[Link]
Sources
Technical Support Center: Isolating 6-Bromo-8-methylisoquinoline from Regioisomeric Byproducts
Welcome to the Technical Support Center for the purification of 6-bromo-8-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating the target molecule from its regioisomeric byproducts. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to streamline your purification process and ensure the integrity of your downstream applications.
Introduction: The Challenge of Regioisomeric Purity
The synthesis of substituted isoquinolines, such as 6-bromo-8-methylisoquinoline, often yields a mixture of regioisomers, particularly when using classical methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions.[1][2] The primary regioisomeric impurity encountered is typically 8-bromo-6-methylisoquinoline, arising from isomeric starting materials or non-selective cyclization. Due to their similar physical and chemical properties, separating these isomers can be a significant purification challenge. This guide provides practical strategies to overcome these hurdles.
Troubleshooting Guide: Overcoming Separation Challenges
This section addresses common issues encountered during the purification of 6-bromo-8-methylisoquinoline in a question-and-answer format.
Question: My initial column chromatography is giving poor separation of the isomers. What are my next steps?
Answer: Poor resolution in column chromatography is a common problem when dealing with regioisomers. Here is a systematic approach to optimize your separation:
-
Solvent System Optimization: The polarity of your eluent is the most critical factor. If your spots are co-eluting, you need to increase the difference in their interaction with the stationary phase.
-
Decrease Polarity: Start with a very non-polar solvent system, such as a high percentage of hexane or heptane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. For brominated quinolines, a starting point of 1-5% ethyl acetate in hexanes is often effective.[3]
-
Introduce Different Selectivity: If simple polarity adjustments fail, introduce a solvent that offers different interactions. For example, adding a small amount of toluene can introduce π-π stacking interactions, which may differentiate the isomers based on the accessibility of the aromatic rings.
-
Utilize a Gradient Elution: A shallow gradient, where the polarity is increased very slowly over a large volume of solvent, can significantly improve the separation of closely eluting compounds.
-
-
Stationary Phase Considerations:
-
Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 40-63 µm) will increase the surface area and provide better resolution, although it will also increase the backpressure and run time.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel, which separates compounds based on hydrophobicity.
-
-
Column Loading and Dimensions:
-
Dry Loading: To ensure a tight band at the start of the separation, adsorb your crude product onto a small amount of silica gel and then carefully load this onto the top of your column. This is often superior to wet loading in a solvent where the compound is highly soluble.
-
Column Geometry: A long and narrow column will generally provide better separation for difficult-to-separate mixtures compared to a short and wide column.
-
Question: I am seeing overlapping spots on my Thin Layer Chromatography (TLC) plate. How can I improve the resolution to guide my column chromatography?
Answer: Achieving good separation on TLC is crucial for developing an effective column chromatography method. If your spots are overlapping, consider the following:
-
Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between runs. This can often increase the separation between spots with close Rf values.
-
Solvent System Exploration: Test a wider range of solvent systems. Create a matrix of solvents with varying polarities and selectivities. For example, try combinations of hexanes with ethyl acetate, dichloromethane, ether, or acetone.
-
Two-Dimensional TLC: Spot your mixture in one corner of a square TLC plate and develop it in one solvent system. Then, turn the plate 90 degrees and develop it in a second, different solvent system. This can resolve isomers that are inseparable in a single solvent system.
Question: Recrystallization is not yielding a pure product. What can I do?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but success depends heavily on the choice of solvent and the cooling process.
-
Solvent Selection: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot, while the isomeric impurity has either very high or very low solubility at all temperatures.
-
Single Solvent Systems: Experiment with a range of solvents of varying polarities. For compounds like bromo-methylisoquinolines, consider solvents such as ethanol, isopropanol, acetonitrile, toluene, or ethyl acetate.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the fine-tuning needed for successful recrystallization. Common pairs include ethanol/water, hexane/ethyl acetate, and chloroform/hexane.[4][5] Dissolve your compound in the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid.
-
-
Cooling Rate: Slow cooling is essential for the formation of pure crystals. A rapid crash-out of the solid will likely trap impurities. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize yield.
-
Seeding: If you have a small amount of pure product from a previous separation, adding a seed crystal to the cooled, saturated solution can initiate crystallization and promote the growth of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomeric byproducts in the synthesis of 6-bromo-8-methylisoquinoline?
The most probable regioisomeric byproduct is 8-bromo-6-methylisoquinoline . This typically arises if the synthesis starts with a mixture of isomeric precursors, for example, a mixture of 2-bromo-4-methylaniline and 4-bromo-2-methylaniline in a Skraup synthesis, or the corresponding benzaldehydes in a Pomeranz-Fritsch synthesis.
Q2: How can I definitively identify the correct isomer?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for distinguishing between 6-bromo-8-methylisoquinoline and its regioisomers.[6] The chemical shifts of the aromatic protons and the methyl group will be different for each isomer due to the varying electronic effects of the bromine and methyl substituents on the isoquinoline ring system. Two-dimensional NMR techniques like NOESY can also be used to establish through-space proximities between protons, confirming the substitution pattern.
Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to differentiate the isomers?
Yes, GC-MS can be a valuable tool. The regioisomers will likely have slightly different retention times on the GC column. While their electron ionization (EI) mass spectra may be very similar due to identical molecular weights, there might be subtle differences in the relative abundances of fragment ions that can aid in their differentiation.[7][8]
Q4: Are there any derivatization techniques that can aid in the separation?
While not always necessary, derivatization can sometimes enhance the separability of isomers. For isoquinolines, which are basic, formation of salts with a bulky chiral acid could potentially allow for separation by fractional crystallization if the diastereomeric salts have different solubilities. However, this is a more complex approach and should be considered if standard chromatographic and recrystallization methods fail.
Experimental Protocols
Protocol 1: Optimized Column Chromatography for Isomer Separation
This protocol provides a starting point for the separation of 6-bromo-8-methylisoquinoline from its regioisomers.
Materials:
-
Silica gel (40-63 µm particle size)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Drain the solvent until it is just level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder with your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the column, creating a thin, even layer.
-
Gently add a small layer of sand on top to prevent disturbance of the sample layer.
-
-
Elution:
-
Start with a low polarity eluent, for example, 2% ethyl acetate in hexanes.
-
Begin collecting fractions and monitor the elution by TLC.
-
If the compounds are not moving off the baseline, gradually increase the polarity of the eluent. A suggested gradient could be:
-
2% Ethyl Acetate in Hexanes (5 column volumes)
-
Increase to 5% Ethyl Acetate in Hexanes (10 column volumes)
-
Increase to 10% Ethyl Acetate in Hexanes if necessary.
-
-
Analyze the collected fractions by TLC to identify those containing the pure desired isomer.
-
-
Product Isolation:
-
Combine the pure fractions containing the 6-bromo-8-methylisoquinoline.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of 6-Bromo-8-methylisoquinoline
This protocol outlines a general procedure for the recrystallization of the target compound.
Materials:
-
Crude 6-bromo-8-methylisoquinoline
-
Various recrystallization solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude material in several test tubes.
-
Add a small amount of a different solvent to each tube and heat to boiling.
-
If the solid dissolves completely, it is a potential recrystallization solvent.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent that yields a good amount of crystalline solid with a noticeable improvement in color (if applicable) is a good candidate.
-
-
Recrystallization (Scale-up):
-
Place the crude 6-bromo-8-methylisoquinoline in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) dropwise while heating the mixture to a gentle boil until the solid just dissolves.
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven if necessary.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Regioisomers in CDCl₃
Note: These are estimated values based on the analysis of similar substituted quinolines and isoquinolines. Actual values may vary.[9][10]
| Proton | 6-Bromo-8-methylisoquinoline (Predicted) | 8-Bromo-6-methylisoquinoline (Predicted) | Rationale for Differentiation |
| H-1 | ~9.2 | ~9.2 | Likely similar, but may show subtle differences due to long-range electronic effects. |
| H-3 | ~8.5 | ~8.5 | Similar to H-1, expected to be in the downfield region. |
| H-4 | ~7.6 | ~7.6 | |
| H-5 | ~7.8 (doublet) | ~7.9 (singlet) | The H-5 proton in the 6-bromo isomer will be a doublet due to coupling with H-7, while in the 8-bromo isomer, it will be a singlet as the adjacent position is substituted. |
| H-7 | ~8.0 (doublet) | ~7.7 (singlet) | The H-7 proton in the 6-bromo isomer will be a doublet, while in the 8-bromo isomer, it will be a singlet. |
| -CH₃ | ~2.6 | ~2.5 | The chemical shift of the methyl protons will be influenced by the position of the bromine atom. |
Table 2: GC-MS Analysis Expectations
| Parameter | 6-Bromo-8-methylisoquinoline | 8-Bromo-6-methylisoquinoline | Notes |
| Retention Time | Expected to be slightly different | Expected to be slightly different | The isomer with the lower boiling point or weaker interaction with the stationary phase will elute first. |
| Molecular Ion (M⁺) | m/z 221/223 (approx. 1:1 ratio) | m/z 221/223 (approx. 1:1 ratio) | The characteristic isotopic pattern of bromine will be observed for the molecular ion peak.[11] |
| Key Fragmentation Ions | Likely loss of Br, CH₃, and HCN | Likely loss of Br, CH₃, and HCN | The fragmentation patterns are expected to be very similar, but minor differences in ion abundances may be present. |
Visualizations
Diagram 1: Potential Regioisomeric Byproducts
Caption: Formation of regioisomeric products from a mixture of starting materials.
Diagram 2: Troubleshooting Workflow for Isomer Separation
Caption: A decision-making workflow for the purification of 6-bromo-8-methylisoquinoline.
References
- 6,8-Dibromoquinoline. National Center for Biotechnology Information.
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?
- Distinguishing Isomers of Bromoheptene by NMR Spectroscopy: A Compar
- Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM.com.
- 6-methoxy-8-nitroquinoline. Organic Syntheses.
- Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
- 6-Bromo-8-methylquinoline. National Center for Biotechnology Information.
- 8-Bromo-6-methylquinoline. National Center for Biotechnology Information.
- 6-Bromoquinoline(5332-25-2) 1H NMR spectrum. ChemicalBook.
- 6-Methylquinoline(91-62-3) 1H NMR spectrum. ChemicalBook.
- 4 Solvent Systems, Developing Chambers and Development.
- Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. AZoM.com.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. Benchchem.
- Chromatography: Solvent Systems for TLC. University of Rochester.
- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- separating benzyl bromide and product spots on tlc. Reddit.
- distinguishing isomers by 1H NMR spectroscopy. YouTube.
- Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2. SciSpace.
- A novel thin-layer chromatography method to screen 1,3-propanediol producers. PubMed.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
- Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)...
- How NMR Helps Identify Isomers in Organic Chemistry?
- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Carbon.
- GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. MDPI.
- MASS SPECTROMETRY: FRAGMENTATION P
- Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. AWS.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Electronic Supporting Inform
- Mass Spectrometry - Fragmentation P
- 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Inform
Sources
- 1. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 10. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Purifying 6-Bromo-8-methylisoquinoline with Flash Chromatography
Welcome to the technical support center for the purification of 6-Bromo-8-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing flash chromatography for this specific compound. Here, we move beyond generic protocols to address the nuances of purifying halogenated isoquinoline derivatives, ensuring you can achieve high purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the flash chromatography of 6-Bromo-8-methylisoquinoline on silica gel?
A1: For a compound with the structural features of 6-Bromo-8-methylisoquinoline (a moderately polar, basic heterocycle), a common and effective starting point is a non-polar/polar solvent system. We recommend a gradient elution using a mixture of hexanes (or heptane) and ethyl acetate.[1] An alternative, slightly more polar system is dichloromethane and methanol.[2]
The initial solvent composition should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for 6-Bromo-8-methylisoquinoline.[2] This Rf value typically ensures good separation from both less polar and more polar impurities during the column chromatography run.
Q2: My 6-Bromo-8-methylisoquinoline is streaking or tailing on the TLC plate and the flash column. What causes this and how can I fix it?
A2: Streaking and peak tailing are very common issues when purifying nitrogen-containing heterocycles like isoquinolines on standard silica gel.[3] This phenomenon is primarily due to the interaction of the basic nitrogen atom in the isoquinoline ring with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to irreversible adsorption, poor peak shape, and ultimately, lower recovery and purity.
To mitigate this, the addition of a small amount of a basic modifier to the mobile phase is highly recommended.[2] Typically, adding 0.1-1% triethylamine (Et3N) or pyridine to your eluent system will neutralize the acidic sites on the silica, leading to symmetrical peaks and improved resolution.[2][3]
Q3: Should I use an isocratic or a gradient elution for the purification?
A3: For most applications involving the purification of reaction mixtures, a gradient elution is superior to an isocratic one.[4] A gradient, where the polarity of the mobile phase is gradually increased over the course of the run, offers several advantages:
-
Sharper Peaks: Compounds spend less time on the column, which minimizes band broadening and results in sharper, more concentrated peaks.[4]
-
Better Resolution: A well-designed gradient can effectively separate compounds with close Rf values.[5]
-
Faster Run Times: By increasing the solvent strength, strongly retained impurities can be eluted more quickly, saving time and solvent.
A common approach is to start with a low percentage of the more polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase it to a higher concentration (e.g., 50% ethyl acetate in hexanes) over a set number of column volumes.[5]
Recommended Flash Chromatography Protocol
This protocol is a robust starting point for the purification of 6-Bromo-8-methylisoquinoline. Remember to always perform a preliminary TLC analysis to fine-tune the solvent conditions for your specific crude material.
Step 1: Sample Preparation and Loading
-
Dissolution: Dissolve your crude 6-Bromo-8-methylisoquinoline in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.
-
Dry Loading (Preferred): Add a small amount of silica gel (or Celite) to the dissolved sample and evaporate the solvent until a free-flowing powder is obtained.[6] This method generally provides better resolution than wet loading.
-
Column Equilibration: Equilibrate your pre-packed silica gel column with the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate with 0.1% Triethylamine) for at least 2-3 column volumes before loading the sample.
Step 2: Gradient Elution
The following table outlines a suggested gradient profile. This should be adapted based on your initial TLC results.
| Column Volumes (CV) | % Hexanes | % Ethyl Acetate | % Triethylamine | Purpose |
| 0 - 2 | 98 | 2 | 0.1 | Equilibration and elution of very non-polar impurities. |
| 2 - 12 | 98 → 80 | 2 → 20 | 0.1 | Gradual increase in polarity to elute the target compound. |
| 12 - 15 | 80 → 50 | 20 → 50 | 0.1 | Steeper increase to elute more polar impurities. |
| 15 - 17 | 50 | 50 | 0.1 | Final column wash to remove strongly retained compounds. |
Step 3: Fraction Collection and Analysis
-
Collect fractions throughout the run.
-
Analyze the collected fractions by TLC to identify those containing the pure 6-Bromo-8-methylisoquinoline.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide
This section addresses common problems encountered during the flash chromatography of 6-Bromo-8-methylisoquinoline and provides actionable solutions.
Problem 1: Poor separation between 6-Bromo-8-methylisoquinoline and an impurity.
-
Cause: The chosen solvent system may not have sufficient selectivity for the compounds in your mixture.
-
Solution:
-
Optimize the Gradient: Try a shallower gradient around the elution point of your target compound. This can increase the resolution between closely eluting peaks.
-
Change the Solvent System: If optimizing the gradient is insufficient, explore a different solvent system. For example, if you are using Hexanes/Ethyl Acetate, try a system with a different selectivity, such as Dichloromethane/Methanol. Always perform TLC analysis first to evaluate the new solvent system.[5]
-
Problem 2: The compound is not eluting from the column.
-
Cause A: The mobile phase is not polar enough.
-
Solution A: Increase the percentage of the polar solvent in your gradient. If necessary, consider switching to a stronger polar solvent (e.g., from ethyl acetate to methanol).
-
Cause B: The compound may be unstable on silica gel and has decomposed on the column.[7]
-
Solution B:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting to see if any degradation occurs.
-
Use a Different Stationary Phase: If instability is confirmed, consider using a less acidic stationary phase like neutral alumina.[3]
-
Problem 3: The compound elutes too quickly (in the solvent front).
-
Cause: The initial mobile phase is too polar.
-
Solution: Start your gradient with a lower percentage of the polar solvent. Ensure your TLC analysis was performed in a solvent system that gave an appropriate Rf value (0.25-0.35).[2]
Below is a troubleshooting workflow to guide your decision-making process.
Caption: A logical workflow for troubleshooting common flash chromatography issues.
References
-
Massachusetts Institute of Technology OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
- Gritti, F., & Guiochon, G. (2005). Overloaded gradient elution chromatography on heterogeneous adsorbents in reversed-phase liquid chromatography.
- SAGE Publications Inc. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Synlett, 25(10), 1435-1438.
- National Institutes of Health. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen? Retrieved from [Link]
- PubMed. (1981). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
-
ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(14), 3924-3928.
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Oreate AI Blog. (2026, January 16).
-
Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]
- MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3465.
-
Stanford University. (n.d.). Gradient Elution in Capillary Electrochromatography. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Bromo-8-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Isoquinolines
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The precise determination of their substitution patterns is critical for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, with ¹H NMR providing initial, high-resolution insights into the electronic environment of each proton.
This guide focuses on 6-Bromo-8-methylisoquinoline, a molecule with distinct electronic perturbations on the isoquinoline core. The bromine atom at the 6-position acts as an electron-withdrawing group through induction and a weak donating group through resonance, while the methyl group at the 8-position is a weak electron-donating group. Understanding how these substituents modulate the chemical shifts and coupling constants of the aromatic protons is key to a definitive spectral assignment.
Predicted ¹H NMR Spectrum of 6-Bromo-8-methylisoquinoline: A First-Principles Approach
The Isoquinoline Core Proton Numbering:
Figure 1: Structure of 6-Bromo-8-methylisoquinoline with proton numbering.
Expected Chemical Shifts and Multiplicities:
-
H1: This proton is adjacent to the nitrogen atom, which significantly deshields it. It is expected to be the most downfield of all protons, appearing as a doublet due to coupling with H3.
-
H3: Also adjacent to the nitrogen, H3 will be deshielded and appear as a doublet from coupling to H1.
-
H4: This proton is ortho to the ring fusion and will be coupled to H5, likely appearing as a doublet. Its chemical shift will be influenced by the substituents on the adjacent ring.
-
H5: This proton is in a peri position to the 8-methyl group, which will cause steric compression and a downfield shift. It will also be coupled to H7, appearing as a doublet of doublets.
-
H7: This proton is situated between the bromo and methyl groups. The bromine atom's electron-withdrawing nature will deshield it, while the methyl group's donating nature will shield it. It will appear as a singlet or a very finely split doublet due to a small meta-coupling to H5.
-
8-CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm.
Comparative Spectral Analysis: Learning from Analogs
To refine our predictions, we will compare the expected spectrum with experimental data from structurally similar compounds. This comparative approach provides a robust framework for understanding the incremental effects of each substituent.
| Compound | H1/H2 (quinoline) | H3 | H4 | H5 | H7 | H8 | Methyl | Solvent | Reference |
| 6-Methylquinoline | 8.84 ppm | 8.04 ppm | 8.00 ppm | 7.55 ppm | 7.54 ppm | 7.34 ppm | 2.52 ppm | CDCl₃ | [1] |
| 6-Bromoquinoline | 8.87 ppm | 7.94 ppm | 7.93 ppm | 7.86 ppm | 7.70 ppm | - | - | CDCl₃ | [2] |
| 8-Methylquinoline | 8.94 ppm | 8.11 ppm | 7.64 ppm | 7.57 ppm | 7.44 ppm | 7.38 ppm | 2.83 ppm | CDCl₃ | [3] |
| 1-Methylisoquinoline | - | 8.25 ppm | 7.55 ppm | 7.85 ppm | 7.65 ppm | 7.50 ppm | 2.95 ppm | CCl₄ | [4] |
Analysis of Substituent Effects:
-
Bromine at C6: Comparing 6-bromoquinoline to quinoline, the bromine atom causes a downfield shift of the adjacent H5 and H7 protons due to its electronegativity[2].
-
Methyl at C8: The methyl group in 8-methylquinoline causes a slight upfield shift of the adjacent H7 proton compared to quinoline, but a notable downfield shift of the peri H1 proton due to steric effects[3].
-
Combined Effects in 6-Bromo-8-methylisoquinoline: We can anticipate a complex interplay of these effects. The H7 proton will be influenced by both the electron-withdrawing bromine and the electron-donating methyl group. The H5 proton will be deshielded by the bromine and the peri interaction with the 8-methyl group.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire a high-quality ¹H NMR spectrum of 6-Bromo-8-methylisoquinoline or similar compounds, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for aromatic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak[5].
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Workflow for ¹H NMR Analysis:
Figure 2: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion and Future Work
This guide provides a comprehensive framework for the ¹H NMR analysis of 6-Bromo-8-methylisoquinoline. By combining a first-principles prediction with a comparative analysis of related structures, a confident assignment of the proton signals can be achieved. The provided experimental protocol offers a robust method for acquiring high-quality data. For unambiguous assignment, further 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable to confirm proton-proton connectivities and through-space interactions, respectively.
References
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]
-
Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. (2022). ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. (n.d.). Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (2019). RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0263269). Retrieved from [Link]
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- 4. 1-METHYLISOQUINOLINE(1721-93-3) 1H NMR spectrum [chemicalbook.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
13C NMR chemical shifts for 6-Bromo-8-methylisoquinoline
This guide details the structural assignment of 6-Bromo-8-methylisoquinoline using 13C NMR spectroscopy. It synthesizes authoritative experimental data of the parent scaffold (isoquinoline) with established Substituent Chemical Shift (SCS) additivity principles to provide a high-confidence predictive model.
Part 1: Structural Analysis & Assignment Logic
The assignment of 6-Bromo-8-methylisoquinoline requires deconstructing the molecule into its parent system and analyzing the electronic perturbations introduced by the substituents.
The Parent Scaffold: Isoquinoline
The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The chemical shifts are distinct due to the electronegativity of the nitrogen atom (N2), which deshields the adjacent carbons (C1 and C3).
-
C1 (α to N): Most deshielded (~152 ppm) due to the imine-like character.
-
C3 (α to N): Highly deshielded (~143 ppm).
-
C4 (β to N): Shielded (~120 ppm) due to resonance electron donation.
Substituent Effects (Perturbations)
We apply the Additivity Principle to predict the shifts of the disubstituted target.
-
Bromine at C6 (Heavy Atom Effect):
-
Ipso (C6): Unlike lighter electronegative atoms (F, Cl), Bromine induces a shielding effect (upfield shift of -5 to -6 ppm) on the attached carbon due to the "Heavy Atom Effect" (spin-orbit coupling).
-
Ortho (C5, C7): Deshielding (+3 to +4 ppm).
-
Para (C8a): Slight shielding (-1 to -2 ppm).
-
-
Methyl at C8 (Inductive & Steric Effects):
-
Ipso (C8): Strong deshielding (+9 to +10 ppm) due to the
-effect. -
Ortho (C7, C8a): Mild deshielding (+1 ppm).
-
Peri-Interaction (C1): The C8-Methyl group is spatially proximate to the C1-Hydrogen (peri-position). This steric compression often leads to a small shielding effect on C1, though the electronic inductive effect may counterbalance this.
-
Part 2: Comparative Data Table
The following table contrasts the experimental shifts of the parent Isoquinoline with the calculated shifts for 6-Bromo-8-methylisoquinoline.
Table 1: 13C NMR Chemical Shift Assignment (CDCl3, 100 MHz)
| Carbon Position | Isoquinoline (Parent) | Effect of 6-Br (SCS) | Effect of 8-Me (SCS) | Predicted Target | Assignment Notes |
| C1 | 152.5 | < 0.5 | -0.5 (Peri) | 152.0 | Most downfield; Peri-interaction with 8-Me. |
| C3 | 143.1 | < 0.5 | < 0.5 | 143.1 | Unaffected α-carbon. |
| C4 | 120.3 | < 0.5 | < 0.5 | 120.3 | Characteristic high-field doublet. |
| C4a | 126.4 | +1.5 (Meta) | < 0.5 | 127.9 | Quaternary bridgehead. |
| C5 | 127.2 | +3.5 (Ortho) | < 0.5 | 130.7 | Deshielded by ortho-Br. |
| C6 | 130.3 | -5.5 (Ipso) | +0.5 (Meta) | 125.3 | Ipso-Br : Upfield shift (Heavy Atom Effect). |
| C7 | 127.5 | +3.5 (Ortho) | +1.0 (Ortho) | 132.0 | Deshielded by both substituents. |
| C8 | 127.2 | +1.0 (Meta) | +9.5 (Ipso) | 137.7 | Ipso-Me : Significant downfield shift. |
| C8a | 135.7 | -1.0 (Para) | +1.0 (Ortho) | 135.7 | Quaternary bridgehead; effects cancel out. |
| 8-Me | N/A | N/A | N/A | 18 - 22 | Typical aryl-methyl resonance. |
Note: Values are referenced to CDCl3 triplet at 77.16 ppm. "SCS" = Substituent Chemical Shift.
Part 3: Visualization of Assignment Logic
The following diagram illustrates the logical flow of assigning the spectrum based on structural perturbations.
Figure 1: Step-wise logic flow for predicting chemical shifts based on additivity rules.
Part 4: Experimental Protocol for Validation
To experimentally verify these assignments, the following protocol ensures data integrity and resolution of quaternary carbons (C6, C8, C4a, C8a).
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for direct comparison with literature. If solubility is poor, DMSO- may be used, but expect a +1 to +2 ppm shift for most carbons. -
Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.
Acquisition Parameters (100 MHz or higher)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ).
-
Why DEPTQ? It distinguishes quaternary carbons (C6-Br, C8-Me, C4a, C8a) from CH carbons. C and CH2 will phase positive; CH and CH3 will phase negative (or vice versa depending on setup).
-
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Critical: Quaternary carbons (especially C6 attached to Br) have long
relaxation times. A short D1 will suppress the C6 signal, making it invisible.
-
-
Scans (NS): Minimum 1024 scans to resolve the weak quaternary signals.
Validation Workflow
Figure 2: Experimental workflow for unambiguous assignment of substituted heterocycles.
References
-
PubChem. Isoquinoline Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for SCS additivity rules).
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
Unambiguous Identification of 6-Bromo-8-methylisoquinoline: A Comparative Guide to HRMS and Alternative Analytical Techniques
In the fast-paced landscape of drug development, the precise identification and characterization of novel chemical entities and their intermediates are paramount. The structural integrity of these molecules directly impacts their pharmacological activity, safety, and ultimately, the viability of a drug candidate. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the unequivocal identification of 6-Bromo-8-methylisoquinoline, a key heterocyclic intermediate. Through a blend of theoretical principles, experimental data, and practical insights, we will demonstrate the superior capabilities of HRMS in providing definitive structural elucidation.
The Challenge: Structural Certainty in Pharmaceutical Synthesis
The synthesis of complex molecules like 6-Bromo-8-methylisoquinoline often involves multi-step processes where the formation of isomers and impurities is a common occurrence. Distinguishing between these closely related structures is a significant analytical challenge. An incorrect structural assignment can lead to wasted resources, delays in development timelines, and potentially compromise patient safety. Therefore, employing an analytical technique that provides the highest level of confidence in structural confirmation is not just a scientific necessity but a critical component of risk management in pharmaceutical research and development. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize the importance of identifying and controlling impurities in new drug substances.[1][2][3]
High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the structural elucidation of small molecules.[4][5][6] Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm).[5] This high degree of precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.[7][8]
The power of HRMS lies in its ability to distinguish between ions with very similar nominal masses. For 6-Bromo-8-methylisoquinoline (C₁₀H₈BrN), the theoretical exact mass of the molecular ion [M+H]⁺ is 221.9967. An HRMS instrument can measure this mass with an error of less than 5 ppm, which translates to a measured mass that is extremely close to the theoretical value. This level of accuracy significantly narrows down the number of possible elemental formulas, often to a single, unambiguous result.[9]
The HRMS Workflow for Compound Identification
The process of identifying an unknown compound using HRMS involves a systematic workflow that leverages its key capabilities: accurate mass measurement, isotopic pattern analysis, and fragmentation analysis.
Caption: A generalized workflow for compound identification using HRMS.
A Head-to-Head Comparison: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, it is essential to understand its performance in the context of other established analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two other primary methods used for structural elucidation.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Elemental Composition (Molecular Formula) | Connectivity of Atoms (Molecular Structure) | 3D Atomic Arrangement in a Crystal |
| Sample Requirement | Micrograms to Nanograms | Milligrams | High-quality single crystal |
| Sensitivity | Very High (femtomole to attomole) | Moderate to Low | N/A (requires a crystal) |
| Throughput | High | Moderate | Low |
| Structural Information | Indirect (requires fragmentation) | Direct and detailed | Definitive 3D structure |
| Key Advantage | Unambiguous molecular formula determination | Rich structural information | Absolute stereochemistry |
| Key Limitation | Does not directly provide stereochemistry | Lower sensitivity, complex spectra | Requires a suitable single crystal |
As the table illustrates, each technique provides a unique and complementary piece of the structural puzzle. However, for the initial and critical step of confirming the elemental composition, HRMS is unparalleled in its speed, sensitivity, and confidence.
Experimental Protocol: HRMS Analysis of 6-Bromo-8-methylisoquinoline
The following protocol outlines a robust and validated method for the identification of 6-Bromo-8-methylisoquinoline using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system. Adherence to established analytical method validation guidelines, such as those from the FDA and ICH, is crucial for ensuring data integrity.[10][11][12][13]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the 6-Bromo-8-methylisoquinoline sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
2. LC-HRMS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
HRMS System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >60,000 resolution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
3. Data Analysis:
-
Accurate Mass Extraction: Extract the accurate mass of the protonated molecule [M+H]⁺.
-
Elemental Formula Generation: Use the accurate mass and isotopic pattern to generate possible elemental formulas within a specified mass tolerance (e.g., ± 5 ppm).
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern of isoquinolines often involves the loss of substituents from the ring system.[14][15][16][17]
Visualizing the Fragmentation Pathway
Understanding the fragmentation of 6-Bromo-8-methylisoquinoline is key to its structural confirmation. The following diagram illustrates a plausible fragmentation pathway.
Caption: Plausible fragmentation pathway of protonated 6-Bromo-8-methylisoquinoline.
Conclusion: The Indispensable Role of HRMS
In the rigorous and demanding field of drug development, there is no room for ambiguity in structural characterization. While NMR and X-ray crystallography provide invaluable and often complementary information, High-Resolution Mass Spectrometry stands out for its exceptional sensitivity, high throughput, and, most importantly, its ability to deliver an unambiguous elemental composition. For the critical task of identifying and confirming the structure of key intermediates like 6-Bromo-8-methylisoquinoline, HRMS provides a level of confidence that is essential for advancing a compound through the development pipeline. Its integration into routine analytical workflows is not just a recommendation but a necessity for ensuring the quality, safety, and efficacy of new pharmaceutical products.
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-
HRMS Analysis of Small Molecules. The University of Texas Medical Branch. [Link]
-
Formula Prediction in HRMS Analysis on LC Q TOF. Shimadzu Corporation. [Link]
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High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [Link]
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Small Molecule Analysis. AxisPharm. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
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NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. ResearchGate. [Link]
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Accurate mass measurement for the determination of elemental formula--a tutorial. PubMed. [Link]
-
6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. ResolveMass Laboratories Inc. [Link]
-
Fragmentation pattern of isoquinoline (Scheme 3). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]
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Accurate Mass. University of Notre Dame. [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of the Chinese Chemical Society. [Link]
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X-ray crystallography. Wikipedia. [Link]
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Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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6-Bromo-8-methylquinoline. PubChem. [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]
-
Small molecule X-ray crystallography. The University of Queensland. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
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Review on the modern analytical advancements in impurities testing. Journal of Pharmaceutical Negative Results. [Link]
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Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. ACS Publications. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Isoquinoline. ATB (Automated Topology Builder). [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Impurity Profiling in different analytical techniques. International Journal for Novel Research and Development. [Link]
-
Mass Accuracy & Resolution. Waters Corporation. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. Donaldson. [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [Link]
-
The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
6-Bromo-2-methylquinoline. PubChem. [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]
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A Comparative Guide to the UV-Vis Absorption Maxima of 6-Bromo-8-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: This guide addresses the characterization of 6-Bromo-8-methylisoquinoline using UV-Vis spectroscopy. A comprehensive search of the current scientific literature did not yield direct experimental data for the UV-Vis absorption maxima of this specific compound. However, this does not impede our ability to predict its spectral behavior with a high degree of confidence. This guide provides a comparative analysis based on the foundational principles of spectroscopy and available empirical data for structurally related analogs. We will dissect the expected electronic transitions and culminate in a robust, field-proven protocol for the experimental determination of its absorption spectrum.
The Spectroscopic Landscape of Substituted Isoquinolines
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique in the analytical characterization of organic molecules.[1] It probes the electronic transitions within a molecule, primarily the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.[2] For aromatic systems like isoquinoline, the extended π-conjugation gives rise to characteristic absorption bands in the UV region. The precise wavelengths of maximum absorbance (λmax) are exquisitely sensitive to the nature and position of substituents on the aromatic core.
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding how substituents like halogens and alkyl groups modulate the electronic properties of the isoquinoline ring is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. The introduction of a bromine atom and a methyl group, as in 6-Bromo-8-methylisoquinoline, is expected to induce predictable shifts in the absorption spectrum compared to the parent isoquinoline molecule.
Predicting the Absorption Maxima: A Comparative Analysis
To forecast the UV-Vis absorption profile of 6-Bromo-8-methylisoquinoline, we will examine the spectral data of its constituent parts: the parent isoquinoline, a brominated isoquinoline analog, and a methylated quinoline analog (as a close proxy for methylated isoquinoline).
Isoquinoline (Parent Compound): The UV-Vis spectrum of isoquinoline in the gas phase shows absorption bands corresponding to π-π* transitions.[3][4] In solution, these bands are typically observed, though their positions can be influenced by the solvent.
Effect of a Bromo Substituent: Halogens, such as bromine, can exert two opposing electronic effects on an aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to their lone pairs of electrons. The overall impact on the UV-Vis spectrum depends on the position of the substituent and the nature of the electronic transition. A study on 5-substituted isoquinolines in benzene provides valuable insight.[5]
Effect of a Methyl Substituent: A methyl group is generally considered to be a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This electron donation can slightly raise the energy of the highest occupied molecular orbital (HOMO), leading to a small bathochromic (red) shift in the π-π* transitions.
Comparative UV-Vis Data of Isoquinoline and Related Analogs
| Compound | Solvent | λmax (nm) | Reference |
| Isoquinoline (gas phase) | Gas | ~312 (π-π*) | [3] |
| 5-Bromoisoquinoline | Benzene | 225, 283, 325 | [5] |
| 8-Methylquinoline (acidic) | Methanol | Not specified | [6] |
| Indenoisoquinoline derivatives | Various | ~270, ~290, ~330-380 | [7] |
Analysis and Prediction:
Based on the data for 5-bromoisoquinoline, the introduction of a bromine atom leads to the appearance of multiple absorption bands, with a notable band around 325 nm.[5] The methyl group in the 8-position is expected to cause a slight bathochromic shift. Therefore, for 6-Bromo-8-methylisoquinoline, we can predict a UV-Vis spectrum with multiple absorption maxima. The lowest energy (longest wavelength) π-π* transition is likely to be observed at a wavelength slightly longer than that of 5-bromoisoquinoline, potentially in the 325-340 nm range in a non-polar solvent. Additional higher-energy bands would be expected at shorter wavelengths, similar to those seen in the substituted analogs.
It is crucial to recognize that the polarity of the solvent can significantly influence the position of the absorption maxima.[8][9][10][11] Polar solvents can stabilize the excited state to a different extent than the ground state, leading to either a bathochromic or hypsochromic (blue) shift.[10]
A Self-Validating Protocol for Experimental Determination
The following protocol provides a detailed methodology for accurately determining the UV-Vis absorption maxima of 6-Bromo-8-methylisoquinoline. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Objective: To acquire a high-resolution UV-Vis absorption spectrum of 6-Bromo-8-methylisoquinoline and identify all wavelengths of maximum absorbance (λmax).
Materials:
-
6-Bromo-8-methylisoquinoline (solid)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Experimental Workflow Diagram:
Caption: Workflow for UV-Vis analysis of 6-Bromo-8-methylisoquinoline.
Step-by-Step Methodology:
-
Solvent Selection and Preparation of Blank:
-
Action: Choose a spectroscopic grade solvent in which 6-Bromo-8-methylisoquinoline is soluble and that is transparent in the anticipated absorption region (e.g., >220 nm). Fill a quartz cuvette with the pure solvent.
-
Rationale: The choice of solvent is critical as it can influence λmax.[8][9][10][11] A high-purity solvent ensures that no interfering absorption peaks are introduced. The solvent blank is used to zero the spectrophotometer, correcting for any absorbance from the solvent and the cuvette itself.
-
-
Preparation of a Stock Solution:
-
Action: Accurately weigh approximately 10 mg of 6-Bromo-8-methylisoquinoline and dissolve it in the chosen solvent in a 10 mL volumetric flask. This creates a 1 mg/mL stock solution.
-
Rationale: A concentrated stock solution allows for precise serial dilutions to obtain working solutions with absorbances within the optimal range of the instrument.
-
-
Preparation of Working Solution:
-
Action: Perform a serial dilution of the stock solution to prepare a working solution. A typical target concentration is 10 µg/mL.
-
Rationale: The absorbance of the working solution should ideally fall between 0.1 and 1.0 absorbance units at its λmax to ensure linearity and accuracy according to the Beer-Lambert Law.
-
-
Instrument Setup and Baseline Correction:
-
Action: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-400 nm). Place the cuvette containing the solvent blank in both the sample and reference holders and run a baseline correction.
-
Rationale: A stable lamp output is essential for reproducible results. The baseline correction electronically subtracts the absorbance of the solvent and cuvette from all subsequent measurements.
-
-
Sample Measurement:
-
Action: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette in the sample holder and run the scan.
-
Rationale: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent.
-
-
Data Analysis:
-
Action: Use the instrument's software to identify the wavelengths of maximum absorbance (λmax). Record the λmax values and their corresponding absorbance values.
-
Rationale: The software's peak-picking algorithm provides an objective determination of the λmax.
-
By following this rigorous protocol, researchers can reliably determine the UV-Vis absorption maxima of 6-Bromo-8-methylisoquinoline, providing valuable data for its characterization and use in drug development and other scientific applications.
References
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Fathi, M. B. (2022). Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. Scientia Iranica. [Link]
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Arjunan, V., & Mohan, S. (Year). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. [Link]
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Luminos, M., et al. (Year). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline monomers M1 – M6 and polymer P1. ResearchGate. [Link]
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Ferrer, B., et al. (2012). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. [Link]
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Moodie, R. B., & Schofield, K. (Year). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
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Al-Etaibi, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]
-
Genova, V., et al. (Year). UV-vis absorption spectra of pure 0.4 M bromide electrolysis product... ResearchGate. [Link]
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Iacovino, R., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC - PubMed Central. [Link]
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Palmer, M. H., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. ResearchGate. [Link]
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PubChem. (n.d.). 6-Bromo-8-methylquinoline. PubChem. [Link]
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Palmer, M. H., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Publishing. [Link]
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da Silva-Filho, L. C. (Year). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]
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Lado, E. L., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. [Link]
-
Unknown Author. (Year). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science. [Link]
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Wieczorek, M., et al. (2022). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]
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Unknown Author. (Year). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. [Link]
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Unknown Author. (Year). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. [Link]
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SIELC Technologies. (n.d.). Uv-Vis Spectrum of Isoquinoline. SIELC Technologies. [Link]
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Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]
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PubChem. (n.d.). 8-Bromo-6-methylquinoline. PubChem. [Link]
-
Sahin, E., et al. (2011). 6,8-Dibromoquinoline. PMC - NIH. [Link]
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Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators. Doc Brown's Chemistry. [Link]
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SpectraBase. (n.d.). 8-Methylquinoline - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
-
PubChem. (n.d.). 6-Bromoisoquinoline. PubChem. [Link]
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A Senior Application Scientist's Guide to Validating Regioisomer Purity in 6-Bromo-8-methylisoquinoline Synthesis
For researchers, scientists, and drug development professionals, the synthesis of precisely substituted heterocyclic scaffolds is a critical task. 6-Bromo-8-methylisoquinoline serves as a vital intermediate in the development of numerous therapeutic agents. However, its synthesis is often complicated by the formation of the regioisomeric impurity, 8-bromo-6-methylisoquinoline. The near-identical physical properties of these isomers present a significant purification and analytical challenge. This guide provides an in-depth comparison of analytical methodologies for validating the regioisomeric purity of 6-bromo-8-methylisoquinoline, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research and development pipeline.
The Synthetic Challenge: Understanding Regioisomer Formation
The formation of regioisomers in isoquinoline synthesis is often a direct consequence of the reaction mechanism employed. Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions involve an electrophilic aromatic substitution step on a substituted benzene ring. The directing effects of the substituents on the phenethylamine precursor dictate the position of cyclization and, consequently, the final substitution pattern of the isoquinoline core.
A similar challenge exists with the Pictet-Spengler reaction, where the phenethylamine is condensed with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization. The regioselectivity of this intramolecular electrophilic substitution is also governed by the electronic nature of the substituents on the aromatic ring.[4][5][6]
Plausible Synthetic Pathway and Regioisomer Formation
Caption: Plausible synthetic route leading to a mixture of regioisomers.
Comparative Analysis of Analytical Techniques for Purity Validation
Given the challenges in separating these regioisomers, robust analytical techniques are paramount for their identification and quantification. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application.
| Analytical Technique | Principle of Differentiation | Strengths | Weaknesses |
| NMR Spectroscopy | Differences in the chemical environment of protons and carbons due to the distinct positions of the bromo and methyl groups lead to unique chemical shifts and coupling constants. | Provides unambiguous structural confirmation.[7][8][9] | Lower sensitivity for detecting trace-level impurities. |
| HPLC | Differential partitioning of the isomers between the stationary and mobile phases based on subtle differences in polarity and shape. | High-resolution separation and accurate quantification.[10][11][12][13] | Method development can be time-intensive; requires reference standards for peak identification. |
| GC-MS | Separation based on volatility and interaction with the stationary phase, followed by mass analysis which can reveal distinct fragmentation patterns. | High sensitivity and provides molecular weight confirmation. | Compounds must be volatile and thermally stable. |
In-Depth Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most definitive evidence for the structural identity of the synthesized product and any regioisomeric impurities. The different substitution patterns of 6-bromo-8-methylisoquinoline and 8-bromo-6-methylisoquinoline will result in distinct ¹H and ¹³C NMR spectra.
¹H NMR Spectral Interpretation:
The chemical shifts of the aromatic protons are particularly informative. In 6-bromo-8-methylisoquinoline, the proton at C5 will be a singlet, while the proton at C7 will also be a singlet. In the 8-bromo-6-methylisoquinoline isomer, the proton at C5 will be a singlet, and the proton at C7 will also be a singlet. However, the exact chemical shifts will differ due to the varying electronic environments. The protons on the pyridine ring (H1 and H3) will also exhibit characteristic shifts and couplings.
¹³C NMR Spectral Interpretation:
The ¹³C NMR spectrum will show a distinct number of signals for each isomer and the chemical shifts of the carbon atoms directly attached to the bromine and methyl groups, as well as the other aromatic carbons, will be different.
Step-by-Step NMR Analysis Workflow:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz for ¹H) to ensure adequate resolution. 2D NMR experiments like COSY and HSQC can further aid in unambiguous assignment.[9]
-
Spectral Analysis: Compare the obtained spectra with predicted spectra or with data from closely related, known compounds. For example, the ¹H NMR spectrum of 6-bromoquinoline shows signals in the aromatic region between 7.3 and 8.9 ppm.[14] The presence of a methyl group will introduce an additional singlet in the aliphatic region (around 2.5 ppm) and will influence the shifts of the nearby aromatic protons.
NMR Analysis Workflow
Caption: A streamlined workflow for NMR-based validation of regioisomer purity.
High-Performance Liquid Chromatography (HPLC): For High-Resolution Separation and Quantification
HPLC is a powerful technique for separating and quantifying regioisomers. The key to a successful separation lies in the selection of an appropriate stationary phase and mobile phase that can exploit the subtle differences in polarity and π-π interactions between the isomers.
Step-by-Step HPLC Method Development:
-
Column Selection: A C18 column is a good starting point for reverse-phase chromatography. For aromatic isomers, a column with a phenyl-hexyl stationary phase can provide enhanced separation through π-π interactions.[12]
-
Mobile Phase Optimization: Begin with a gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). Optimize the gradient to achieve baseline separation of the two isomers.
-
Detection: Use a UV detector set at a wavelength where both isomers exhibit strong absorbance (a wavelength scan of a pure sample is recommended to determine the optimal wavelength).
-
Quantification: Once the method is validated for linearity, accuracy, and precision, the percentage of each regioisomer in a sample can be determined by comparing the peak areas.
HPLC Analysis Workflow
Caption: A systematic workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
For volatile and thermally stable compounds like bromo-methyl-isoquinolines, GC-MS offers excellent separation and identification capabilities. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides their molecular weight and characteristic fragmentation patterns.
Step-by-Step GC-MS Analysis:
-
Column Selection: A low- to mid-polarity capillary column, such as a DB-5ms or HP-5ms, is generally suitable for separating aromatic isomers.
-
Temperature Programming: Develop a temperature gradient that provides optimal separation of the isomers. A slow ramp rate through the expected elution temperature range can improve resolution.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The fragmentation patterns of the two regioisomers are expected to be very similar, but subtle differences in the relative abundance of certain fragment ions may be observed. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
-
Data Analysis: Identify the peaks corresponding to the isomers based on their retention times. Confirm their identity by examining the mass spectra. Quantification can be performed based on the peak areas in the total ion chromatogram (TIC).
GC-MS Analysis Workflow
Caption: A standard workflow for GC-MS analysis of regioisomers.
Conclusion: A Multi-faceted Approach to Purity Validation
Ensuring the regioisomeric purity of 6-bromo-8-methylisoquinoline is a critical quality control step in the synthesis of this important pharmaceutical intermediate. A comprehensive analytical strategy should ideally leverage the strengths of multiple techniques. NMR spectroscopy provides the definitive structural proof, while HPLC and GC-MS offer high-throughput and sensitive methods for routine purity assessment and quantification. By employing the systematic approaches and detailed protocols outlined in this guide, researchers can confidently validate the purity of their synthesized 6-bromo-8-methylisoquinoline, ensuring the reliability and reproducibility of their downstream applications in drug discovery and development.
References
- Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Bischler-Napieralski Reaction. Cambridge University Press. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]
-
Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... ResearchGate. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]
-
HPLC Column for Structual Isomers. NACALAI TESQUE, INC. [Link]
-
separation of positional isomers. Chromatography Forum. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tsi-journals.com. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
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A Comparative Guide to Reference Standards for the Quality Control of 6-Bromo-8-methylisoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of a Well-Defined Intermediate
6-Bromo-8-methylisoquinoline serves as a vital structural motif and key intermediate in the synthesis of a range of pharmacologically active molecules. Its precise incorporation into a final Active Pharmaceutical Ingredient (API) is paramount, making the quality of this intermediate a critical control point in the drug development process. An impure or poorly characterized intermediate can introduce downstream process variability, lead to the formation of toxic impurities, and ultimately compromise the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of reference standards for 6-Bromo-8-methylisoquinoline, offering a framework for establishing robust quality control (QC) criteria. We will explore the necessary analytical techniques, present comparative data from different hypothetical batches, and provide detailed, field-proven experimental protocols. The core principle is that a reference standard is not merely a bottle of chemical; it is a comprehensively characterized material that forms the bedrock of all subsequent analytical measurements, ensuring data integrity and regulatory compliance.
Pillar 1: Establishing the Gold Standard - Qualification of a Primary Reference Material
The foundation of reliable quality control is a primary reference standard—a lot of 6-Bromo-8-methylisoquinoline that has been extensively characterized to confirm its structure, purity, and potency. This primary standard becomes the benchmark against which all future "working" or "secondary" standards and incoming batches of material are compared. The qualification of a primary standard is a multi-faceted process, integrating data from several orthogonal analytical techniques to build a complete and validated quality profile.
The following diagram illustrates a typical workflow for the comprehensive qualification of a primary reference standard and the routine QC testing of a new batch of 6-Bromo-8-methylisoquinoline.
Caption: QC Workflow: Primary Standard Qualification vs. Routine Batch Testing.
Pillar 2: Orthogonal Analytical Techniques - A Multi-Pronged Approach to Quality
No single analytical technique can fully define the quality of a reference standard. True confidence is achieved by integrating data from multiple orthogonal (different and complementary) methods. Each technique provides a unique piece of the puzzle, and together they create a high-fidelity picture of the material's identity, purity, and potential contaminants.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-8-methylisoquinoline
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 6-Bromo-8-methylisoquinoline. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide not just a protocol, but a framework for understanding the chemical principles that dictate these essential procedures, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
6-Bromo-8-methylisoquinoline is classified as an irritant.[1] Understanding its specific hazards is the foundation of a robust safety and disposal plan.
-
Primary Hazards: Based on data for the closely related compound 6-Bromo-8-methylquinoline, the anticipated GHS hazard classifications are:
-
Environmental Hazards: As a brominated organic compound, improper disposal poses a significant environmental risk. Halogenated compounds can be persistent in the environment and have the potential to bioaccumulate.[2] The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of halogenated organic wastes due to their potential to contaminate groundwater if landfilled improperly.[3][4]
The core principle guiding the disposal of this compound is its classification as halogenated organic waste . This dictates a specific waste stream, separate from non-halogenated solvents and general chemical waste, to ensure proper final treatment.
Personal Protective Equipment (PPE) and Safe Handling
Before handling 6-Bromo-8-methylisoquinoline in any capacity, from initial use to final waste disposal, the following PPE is mandatory. The causality behind each choice is to create a barrier against the specific hazards identified.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against splashes and airborne particles, preventing serious eye irritation.[5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves (tested to EN 374). | Prevents direct skin contact, mitigating the risk of skin irritation.[5] Check for leaks before use. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes inhalation of dust or vapors, preventing respiratory tract irritation.[7][8] |
Operational Protocol for Handling:
-
Always handle 6-Bromo-8-methylisoquinoline within a chemical fume hood to control exposure.
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][6]
-
Ensure an eyewash station and safety shower are immediately accessible.
Waste Segregation and Disposal Workflow
The single most critical step in the proper disposal of 6-Bromo-8-methylisoquinoline is rigorous waste segregation. Mixing halogenated waste with non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and environmental risk.[9][10] The following workflow ensures compliance and safety.
Sources
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- 2. epa.gov [epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. epa.gov [epa.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
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- 10. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
